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Azetidine

Cat. No.: B3426656
CAS No.: 53860-05-2
M. Wt: 57.09 g/mol
InChI Key: HONIICLYMWZJFZ-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Discoveries of Azetidine (B1206935)

The history of this compound chemistry dates back to the early 20th century, with initial explorations into the synthesis of its derivatives. jmchemsci.com One of the first natural products containing the this compound ring to be identified was L-azetidine-2-carboxylic acid, which was isolated from the lily of the valley (Convallaria majalis) in 1955. clockss.org This discovery spurred research into the biological roles and synthetic accessibility of this unique heterocycle. Early synthetic methods often involved the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, a strategy that remains a cornerstone of this compound synthesis today. clockss.orgnih.govfrontiersin.org The development of β-lactam (azetidin-2-one) chemistry, particularly following the discovery of penicillin, also significantly contributed to the understanding and synthesis of the this compound core. researchgate.netjmchemsci.com Over the years, synthetic methodologies have expanded to include cycloaddition reactions, ring contractions of larger heterocycles, and ring expansions of smaller ones, showcasing the enduring challenge and interest in constructing this strained ring system. ub.bwmagtech.com.cn

Structural Characteristics and Ring Strain Analysis of this compound

The defining feature of this compound is its four-membered ring structure, which results in significant ring strain. rsc.orgresearchgate.net This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. The this compound ring is not planar and adopts a puckered conformation to slightly alleviate this strain. This molecular rigidity is a key characteristic that influences its interaction with biological targets. rsc.orgresearchgate.net The nitrogen atom within the ring imparts basicity and provides a handle for further functionalization. wikipedia.orgnih.gov

The reactivity and stability of this compound are best understood when compared to its homologous nitrogen-containing heterocycles, aziridine (B145994) (three-membered) and pyrrolidine (B122466) (five-membered). This compound possesses a ring-strain energy of approximately 25.2-25.5 kcal/mol. researchgate.netresearchgate.net This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and the highly reactive aziridine (26.7 kcal/mol). researchgate.net In stark contrast, the five-membered pyrrolidine ring has a much lower strain energy of about 5.8 kcal/mol, while the six-membered piperidine (B6355638) is considered virtually strain-free. researchgate.net This intermediate level of strain energy gives this compound a unique balance: it is stable enough for practical handling but reactive enough to participate in strain-releasing reactions. rsc.orgrsc.org

Interactive Data Table: Ring Strain Comparison

CompoundRing SizeHeteroatomRing Strain (kcal/mol)
Aziridine3Nitrogen26.7
This compound 4 Nitrogen 25.2
Pyrrolidine5Nitrogen5.8
Piperidine6Nitrogen0

Data sourced from multiple chemical literature reviews. researchgate.net

The substantial ring strain in this compound is the primary driver of its chemical reactivity. rsc.orgrsc.org This inherent energy makes the ring susceptible to cleavage under various conditions, a property that chemists can exploit for synthetic purposes. ub.bw Ring-opening reactions, often promoted by acids or electrophiles, allow for the introduction of functional groups at the 1- and 3-positions of the original ring. nih.govresearchgate.net The strain also influences the reactivity of adjacent functional groups and can lead to unique chemical transformations not observed in less-strained systems. nih.gov For example, the strain can facilitate intramolecular cyclizations and rearrangements. researchgate.net This controlled release of ring strain is a powerful tool in organic synthesis, enabling the construction of more complex acyclic and heterocyclic structures. rsc.orgmdpi.com

Significance of this compound in Modern Chemical Sciences

In contemporary chemistry, azetidines are recognized as crucial building blocks and structural motifs. rsc.orgub.bw Their synthesis and application are areas of active research, driven by their utility in creating diverse molecular architectures. nih.govmagtech.com.cn The rigid, three-dimensional structure of the this compound scaffold provides a way to precisely orient substituents in space, which is highly advantageous in designing molecules that interact with specific biological targets. enamine.net

The this compound ring is considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one biological target. researchgate.netresearchgate.netresearchgate.net Its rigid conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. enamine.net Synthetic chemists have developed numerous methods to create diversely substituted azetidines, which can then be used as versatile intermediates. organic-chemistry.orgnih.gov For instance, Couty's this compound synthesis provides efficient access to enantiopure azetidines from readily available β-amino alcohols. wikipedia.org These scaffolds are used in the development of lead-like libraries for drug discovery and as chiral auxiliaries in asymmetric synthesis. researchgate.netwikipedia.org The ability to undergo ring-expansion reactions further enhances their synthetic value, providing pathways to other important heterocyclic systems like pyrrolidines and piperidines. ub.bwresearchgate.net

The this compound moiety is an increasingly common feature in pharmaceuticals and clinical candidates. nih.govnih.govlifechemicals.com Its incorporation into a drug molecule can confer desirable pharmacokinetic properties. researchgate.net The small, polar nature of the this compound ring can improve solubility and other ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov The nitrogen atom can serve as a basic center or a point for further modification, allowing for fine-tuning of a molecule's properties. nih.gov Examples of its application can be found in a wide range of therapeutic areas, including treatments for cancer, infectious diseases, and central nervous system disorders. nih.govlifechemicals.comtechnologynetworks.com For example, the antihypertensive drug Azelnidipine contains an this compound ring, and other this compound-based compounds have shown promise as antibacterial agents and enzyme inhibitors. enamine.netlifechemicals.com The unique structural and chemical properties of this compound ensure its continued importance as a valuable tool in the quest for new and improved medicines. rsc.orgnih.gov

Emergence in Materials Science

The unique structural properties of the this compound ring, particularly its inherent ring strain of up to 104.6 kJ/mol, have made it a compelling scaffold for the development of advanced materials. researchgate.net Although historically challenging to synthesize in densely functionalized forms, recent advancements have spurred its application in diverse fields ranging from polymer science to energetic materials and fluorophores. researchgate.netnih.govacs.orgresearchgate.net

The polymerization of this compound and its derivatives is a significant area of research. Due to a lower ring strain compared to the three-membered aziridine ring, the polymerization of unsubstituted this compound typically requires a strong acid initiator, such as perchloric acid, in a process known as cationic ring-opening polymerization (CROP). acs.org This method yields hyperbranched poly(propylenimine) (hbPTMI), a polymer with a distribution of primary, secondary, and tertiary amine groups. acs.orgutwente.nl Such polyamines are investigated for a variety of important applications, including CO2 adsorption, antimicrobial coatings, and materials templating. utwente.nlrsc.org For instance, branched poly(propylenimine) has been synthesized and evaluated for its utility in composite adsorbents for CO2 capture. acs.org

Researchers have also explored the anionic ring-opening polymerization (AROP) of this compound derivatives. In one study, N-(methanesulfonyl)this compound was successfully polymerized using an anionic initiator to form a branched polymer. rsc.org This work represented the first reported instance of AROP for an this compound, opening new routes to polythis compound-based materials. rsc.orgdigitellinc.com

Table 1: this compound Polymerization Research Findings

Polymerization Type Monomer Initiator/Catalyst Resulting Polymer Key Findings & Applications
Cationic Ring-Opening Polymerization (CROP) This compound Perchloric Acid Branched Poly(propylenimine) (PPI) Investigated for CO2 capture adsorbents. acs.org The polymerization is less reactive than aziridine due to lower ring strain. acs.org
Anionic Ring-Opening Polymerization (AROP) N-(methanesulfonyl)this compound nBuN(K)Ms Branched p(MsAzet) First reported AROP of an this compound. Polymer branching occurs via chain transfer. rsc.org
Protein Engineering L-azetidine-2-carboxylic acid In vivo incorporation in E. coli Modified repetitive polypeptides Replaced proline residues, influencing the material to adopt a β-sheet structure. acs.org

Another significant application of azetidines is in the field of energetic materials. researchgate.net The high ring-strain energy and the potential for incorporating nitro functionalities make this compound derivatives promising candidates for explosives and propellants. researchgate.net Research has demonstrated the synthesis of novel nitrothis compound materials that exhibit higher densities, better oxygen balances, and increased detonation pressures and velocities compared to some state-of-the-art materials. researchgate.net Enabled by synthetic strategies like the visible-light-mediated aza Paternò–Büchi reaction, scientists have created functionalized azetidines that are potential candidates for melt-castable explosives and liquid propellant plasticizers. nih.govacs.org The stereochemistry of these densely functionalized azetidines has been shown to have a significant impact on their physical properties. nih.gov

Table 2: Properties of this compound-Based Energetic Materials

Material Type Synthetic Strategy Potential Application Advantageous Properties
Nitroazetidines Visible-light aza Paternò–Büchi reaction Solid melt-castable explosives, liquid propellant plasticizers Higher densities, better oxygen balance, greater detonation pressures and velocities compared to some existing materials. researchgate.net
Trinitrothis compound (TNAZ) Not specified in sources Melt-castable material A prominent this compound energetic developed in 1983. researchgate.net

The performance of fluorescent materials has also been enhanced through the incorporation of the this compound moiety. Introducing this compound-containing heterospirocycles into common donor-acceptor type fluorophore scaffolds has been shown to be a general strategy for improving key properties like brightness, photostability, and water solubility without compromising cell permeability. acs.orgresearchgate.net

Furthermore, this compound-based amino acids have been utilized in protein engineering. The incorporation of L-azetidine-2-carboxylic acid, a non-natural amino acid, in place of proline during the biosynthesis of repetitive polypeptides has been shown to alter the secondary structure of the resulting material, inducing the formation of a β-sheet structure in the solid state. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N B3426656 Azetidine CAS No. 53860-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine
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InChI

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2
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InChI Key

HONIICLYMWZJFZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CNC1
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Molecular Formula

C3H7N
Record name azetidine
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Related CAS

53860-05-2
Record name Polyazetidine
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DSSTOX Substance ID

DTXSID8060117
Record name Azetidine
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Molecular Weight

57.09 g/mol
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CAS No.

503-29-7
Record name Azetidine
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Advanced Synthetic Methodologies for Azetidines

Cyclization Reactions for Azetidine (B1206935) Ring Formation

The direct formation of the this compound ring through cyclization is a primary strategy in its synthesis. These methods involve the formation of a crucial carbon-nitrogen bond to close the four-membered ring, utilizing a range of precursors and catalytic systems.

Intramolecular cyclization remains one of the most common and reliable strategies for constructing the this compound scaffold. acs.org This approach involves a precursor molecule containing both the nitrogen nucleophile and a carbon atom with a suitable leaving group or an activatable C-H bond, positioned to favor the 4-exo-tet cyclization pathway.

A foundational method for this compound synthesis involves the intramolecular nucleophilic substitution (SN2) reaction of γ-substituted amines. frontiersin.org In this process, a nitrogen atom attacks a carbon atom three positions away, displacing a leaving group to form the cyclic amine.

For 1,3-amino alcohols, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a base facilitates the deprotonation of the amine, which then acts as an internal nucleophile to displace the leaving group and form the this compound ring. frontiersin.orgmdpi.com This approach is fundamental and has been applied to the synthesis of various enantiopure this compound-based beta-amino alcohols. mdpi.com

Similarly, 1,3-halo amines are direct precursors for this type of cyclization. The halogen atom serves as a competent leaving group, and the addition of a base is typically sufficient to induce the ring-closing reaction. frontiersin.orgnsf.gov This method is a common pathway for the de novo synthesis of the this compound core.

Table 1: Comparison of Leaving Groups in Base-Promoted Cyclization

Precursor TypeLeaving GroupTypical Activating/Reaction ConditionReference
1,3-Amino AlcoholHydroxyl (-OH)Converted to Sulfonate Ester (e.g., -OTs, -OMs) frontiersin.orgmdpi.com
1,3-Halo AmineHalogen (-Br, -Cl)Direct cyclization with base frontiersin.orgnsf.gov

A more advanced strategy involves the direct functionalization of unactivated C(sp³)–H bonds. Palladium-catalyzed intramolecular amination has emerged as a powerful tool for synthesizing azetidines from readily available aliphatic amine precursors. acs.orgorganic-chemistry.org This method avoids the need for pre-functionalized starting materials, such as halo-amines or amino alcohols.

The reaction typically employs a picolinamide (B142947) (PA) directing group on the amine substrate. organic-chemistry.orgnih.gov A palladium(II) catalyst facilitates the cyclometalation to form a palladacycle intermediate. This intermediate is then oxidized, often by a hypervalent iodine reagent, to a high-valent Pd(IV) species. researchgate.net The crucial C-N bond is then formed via reductive elimination, regenerating the Pd(II) catalyst and yielding the this compound product. acs.orgorganic-chemistry.org This catalytic cycle highlights the use of unactivated C–H bonds as functional groups in organic synthesis. nih.gov

In 2018, a notable development in this area reported the use of a combination of benziodoxole tosylate as an oxidant and silver acetate (B1210297) (AgOAc) as an additive to promote the key reductive elimination from an alkyl–Pd(IV) intermediate, leading to functionalized azetidines. rsc.org

Table 2: Key Components in Pd-Catalyzed γ-C(sp³)–H Amination

ComponentRole in Catalytic CycleExampleReference
CatalystFacilitates C-H activation and C-N bond formationPalladium(II) Acetate organic-chemistry.org
Directing GroupPositions catalyst for γ-C-H activationPicolinamide (PA) organic-chemistry.orgnih.gov
OxidantOxidizes Pd(II) to Pd(IV)Phenyliodonium Dimethylmalonate, Benziodoxole Tosylate researchgate.netrsc.org
SubstrateAmine precursor with accessible γ-C(sp³)–H bondsPicolinamide-protected amines acs.org

The intramolecular aminolysis of epoxides provides an alternative route to functionalized azetidines. frontiersin.orgfrontiersin.org A significant challenge in such reactions is controlling the regioselectivity of the epoxide ring-opening, as amines can quench the acid catalysts needed for epoxide activation. frontiersin.orgnih.gov

Recent research has demonstrated that lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) is an effective catalyst for the highly regioselective intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov The reaction proceeds via a C3-selective (anti-Baldwin) ring-opening pathway to afford 3-hydroxyazetidines in high yields. frontiersin.org This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.gov The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux. frontiersin.org Computational studies suggest that lanthanum complexes coordinated to the substrate likely contribute to this inverse regioselectivity. frontiersin.org

Table 3: Optimization of La(OTf)₃-Catalyzed this compound Synthesis

EntrySolventYield of this compoundThis compound/Pyrrolidine (B122466) RatioReference
11,2-Dichloroethane (DCE)81%>20:1 frontiersin.org
2Benzene (PhH)71%12:1 frontiersin.org
3Toluene (MePh)67%11:1 nih.gov
Data derived from the intramolecular aminolysis of a model cis-3,4-epoxy amine. frontiersin.orgnih.gov

Ring contraction of larger, more readily available heterocyclic systems presents an alternative and powerful method for accessing the strained this compound core.

A robust and scalable synthesis of α-carbonylated N-sulfonylazetidines has been developed through the ring contraction of α-bromo-N-sulfonylpyrrolidinones. organic-chemistry.orgacs.org This method involves a one-pot nucleophilic addition and ring contraction sequence. nih.gov

The process begins with the selective monobromination of an N-sulfonyl-2-pyrrolidinone derivative. acs.orgnih.gov The resulting α-bromo pyrrolidinone is then treated with a nucleophile (such as an alcohol or aniline) in the presence of a base like potassium carbonate. organic-chemistry.org The proposed mechanism involves the nucleophilic attack on the amide carbonyl, leading to the cleavage of the N–C(O) bond. This forms an α-bromocarbonyl intermediate with a γ-amide anion, which then undergoes rapid intramolecular SN2 cyclization to displace the bromide and form the this compound ring. rsc.orgacs.org The reaction is highly efficient, tolerates various nucleophiles, and the stereochemical outcome can be controlled by the choice of base and reaction conditions. acs.orgacs.org

Ring Contraction Strategies

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions provide an atom-economical and often stereoselective pathway to azetidines. These methods are broadly categorized based on the number of atoms contributed by each reactant to the newly formed ring. Notably, [2+2] and [3+1] cycloadditions are prominent in the synthesis of the four-membered this compound core. The photochemical [2+2] cycloaddition, particularly the aza Paternò-Büchi reaction, has been a cornerstone in this field, involving the reaction of an imine and an alkene. nih.govrsc.org More recent advancements have harnessed visible-light photocatalysis to overcome some of the challenges associated with traditional photochemical methods. springernature.comresearchgate.net Furthermore, [3+1] cycloaddition approaches have provided novel entries to substituted azetidines, including methylene (B1212753) azetidines.

[2+2] photocycloaddition reactions represent a direct and powerful strategy for the synthesis of the this compound ring by combining two two-atom components. researchgate.netnih.gov These reactions are typically initiated by the photoexcitation of one of the reactants, leading to the formation of a four-membered ring.

The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, stands as one of the most direct methods for synthesizing azetidines. nih.govrsc.org However, its application has faced challenges, including competing E/Z isomerization of the imine upon photoexcitation. nih.gov To circumvent this, many reported examples utilize cyclic imines to prevent this undesired relaxation pathway. nih.govrsc.org

The reaction can proceed through either the excited state of the imine or the alkene. nih.govwikipedia.org The majority of aza Paternò-Büchi reactions involve the irradiation of an imine component with UV light, which then undergoes cycloaddition with an alkene. nih.govrsc.org For instance, the reaction of phenanthridine (B189435) with various alkenes upon UV light irradiation has been reported to yield the corresponding this compound adducts. rsc.org

Recent advancements have focused on visible-light-mediated aza Paternò-Büchi reactions, which offer milder reaction conditions. springernature.comresearchgate.netspringernature.com These methods often rely on a photocatalyst to facilitate the reaction through triplet energy transfer. springernature.comresearchgate.net One approach involves the activation of an alkene component, such as a styrene, via a visible-light photocatalyst, which then reacts with a ground-state imine. nih.gov Another strategy focuses on the activation of the imine component itself. springernature.comresearchgate.net

A significant breakthrough in this area was the development of an intermolecular aza Paternò-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors. researchgate.netnih.gov This method utilizes a commercially available iridium photocatalyst to activate the oxime via triplet energy transfer, allowing for its [2+2] cycloaddition with a broad range of alkenes under mild conditions. researchgate.netnih.gov This approach has proven effective for synthesizing highly functionalized azetidines, which can be subsequently converted to free, unprotected azetidines. nih.gov The proposed mechanism for the intermolecular reaction involves the sensitization of the isooxazoline by the photoexcited iridium catalyst to its triplet state. This is followed by C-C bond formation with the alkene to generate a 1,4-biradical intermediate, which then undergoes intersystem crossing and subsequent C-N bond formation to yield the this compound product. nih.gov

The scope of the aza Paternò-Büchi reaction has been expanded to include intramolecular variants, providing access to bicyclic and tricyclic this compound structures. nih.govnih.govacs.org For example, visible-light-enabled intramolecular [2+2] cycloaddition of unactivated alkenes has been reported to produce complex tricyclic azetidines. nih.govacs.org

Table 1: Examples of Aza Paternò-Büchi Reactions in this compound Synthesis

Imine/Oxime ComponentAlkene ComponentReaction ConditionsKey FeaturesReference
Cyclic Imines (e.g., from quinoxaline-2(1H)-ones)Electron-deficient alkenesUV irradiationOvercomes E/Z isomerization of imines. rsc.org
2-Isoxazoline-3-carboxylatesVarious alkenesVisible light, Iridium photocatalystIntermolecular reaction with broad alkene scope; mild conditions. researchgate.netnih.gov
Pendant oximesActivated alkenes (intramolecular)Visible light, photocatalystAccess to bicyclic azetidines. nih.gov
Cyclic oximesUnactivated alkenes (intramolecular)Visible light, Iridium photocatalystSynthesis of complex, tricyclic azetidines. nih.govacs.org

A significant advancement in this compound synthesis has been the development of a visible-light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with a wide array of alkenes. springernature.comresearchgate.netnih.gov This method addresses some of the long-standing challenges associated with the intermolecular aza Paternò-Büchi reaction, such as the need for UV light and a limited substrate scope. nih.govresearchgate.net

The reaction is facilitated by a commercially available iridium photocatalyst, which, upon irradiation with visible light, promotes the 2-isoxazoline-3-carboxylate to its triplet excited state via energy transfer. researchgate.netnih.govrsc.org This excited-state species then reacts with an alkene to form the desired this compound product. nih.govrsc.org This approach is characterized by its operational simplicity, mild reaction conditions, and broad applicability to both activated and unactivated alkenes. nih.govrsc.org

The versatility of this methodology allows for the synthesis of a diverse range of highly functionalized azetidines. springernature.comnih.gov The resulting this compound products can be readily deprotected, providing access to valuable unprotected azetidines, which are highly sought-after building blocks in medicinal chemistry. nih.gov For instance, the N-O bond of the isoxazoline (B3343090) moiety within the product can be cleaved using zinc metal under acidic conditions. chemrxiv.org

Mechanistic studies support that the reaction proceeds via a triplet energy transfer mechanism, as the singlet excited state of the 2-isoxazoline-3-carboxylate was found to be unreactive towards the [2+2] cycloaddition. rsc.org The reaction tolerates various functional groups on the alkene, including alkyl, carbonyl, and aromatic substituents. rsc.org This method represents a significant step forward in making complex this compound scaffolds more accessible for applications in drug discovery and organic synthesis. springernature.com

Table 2: Substrate Scope of the Intermolecular [2+2] Photocycloaddition of 2-Isoxazoline-3-carboxylates with Alkenes

Alkene TypeSubstituentsOutcomeReference
Activated AlkenesStyrenes, dienesHigh yields of corresponding azetidines. nih.govspringernature.com
Unactivated AlkenesAlkyl, hydrogenSuccessful cycloaddition, demonstrating broad scope. rsc.org
Functionalized AlkenesCarbonyl, aromatic groupsFormation of highly functionalized this compound products. rsc.org

The photo-induced [2+2] cycloaddition of 1,2-dihydropyridines represents another pathway for the synthesis of this compound-containing bicyclic structures. While detailed research findings specifically focusing on this reaction for this compound synthesis are not extensively covered in the provided search results, the general principles of photochemical cycloadditions suggest its potential. Photochemical reactions of dihydropyridines are known to yield various bicyclic products, and under appropriate conditions, a [2+2] cycloaddition pathway could lead to the formation of an this compound fused with another ring system. The specific substitution pattern on the 1,2-dihydropyridine and the nature of the other reactant (in an intermolecular reaction) or a tethered unsaturated moiety (in an intramolecular reaction) would be crucial in directing the reaction towards the desired this compound-containing product. Further investigation into this specific reaction class is needed to fully elucidate its scope and utility in this compound synthesis.

[3+1] cycloaddition reactions offer a distinct and powerful strategy for the construction of the four-membered this compound ring. In these reactions, a three-atom component combines with a one-atom component to form the heterocyclic ring. This approach has been successfully employed to synthesize a variety of substituted azetidines, including those with exocyclic double bonds.

A notable example involves the reaction of donor-acceptor aziridines with isocyanides. acs.org In the presence of a chiral N,N'-dioxide/Mg(II) complex catalyst, this enantioselective [3+1] cycloaddition proceeds under mild conditions to afford enantioenriched exo-imido azetidines in high yields and with excellent enantioselectivity. acs.org This method is significant as it represents the first highly chemo- and enantioselective [3+1] cycloaddition of racemic donor-acceptor aziridines with isocyanides. acs.org

Another approach utilizes the reaction of azomethine ylides with isocyanides. Under Lewis acid catalysis, this reaction can be directed towards a [3+1] cycloaddition to generate four-membered this compound heterocycles. researchgate.net Furthermore, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed as a [3+1] cyclization strategy to produce azetidines. nih.gov This method involves the generation of an α-aminoalkyl radical which reacts with the alkyne, followed by a tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. nih.gov

A highly stereoselective [3+1] ring expansion methodology has been developed for the synthesis of substituted methylene azetidines. nih.gov This reaction involves the treatment of strained bicyclic methylene aziridines with rhodium-bound carbenes. nih.gov The process results in a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov

The proposed mechanism for this transformation proceeds through the formation of an aziridinium (B1262131) ylide intermediate. researchgate.net The inherent strain and unique structure of the methylene aziridine (B145994) facilitate a ring-opening/ring-closing cascade that effectively transfers the chirality from the starting aziridine to the this compound product. nih.gov This efficient chirality transfer has been experimentally supported by the complete transfer of the enantiomeric excess from the starting material to the product. researchgate.net

This method is particularly valuable as it allows for the creation of vicinal tertiary-quaternary and even quaternary-quaternary stereocenters in the resulting this compound scaffolds. nih.gov The methylene this compound products can be further elaborated, providing access to a diverse range of complex this compound derivatives. researchgate.net

[3+1] Cycloaddition Approaches

Formal [2+2]-Cycloaddition Between Graf Isocyanate and Exocyclic Alkenes

The [2+2]-cycloaddition of isocyanates with alkenes is a powerful method for constructing the azetidin-2-one (B1220530) (β-lactam) ring, which can subsequently be reduced to the corresponding this compound. researchtrends.net This reaction's versatility is enhanced by the high reactivity of certain isocyanates, such as chlorosulfonyl isocyanate (CSI). researchtrends.net The mechanism of this formal cycloaddition can vary depending on the electronic properties of the alkene. While electron-deficient alkenes may react via a concerted pathway, electron-rich alkenes often proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate. researchtrends.netnih.gov

The reaction between an isocyanate and an exocyclic alkene, for instance, methylenecyclohexane, proceeds smoothly with CSI at 0 °C, completing in under three hours. researchtrends.net The process is believed to occur via a stepwise single electron transfer (SET) pathway, which involves a pre-equilibrium formation of a charge transfer complex between the alkene and the isocyanate. researchtrends.net This intermediate then collapses to form the four-membered ring.

Table 1: Example of [2+2] Cycloaddition with an Exocyclic Alkene

AlkeneIsocyanateConditionsProductMechanism Pathway
MethylenecyclohexaneChlorosulfonyl Isocyanate (CSI)0 °C, neatN-chlorosulfonyl-β-lactamStepwise (SET) researchtrends.net

This strategy provides access to spirocyclic β-lactams, which are valuable precursors for spiro-azetidine compounds. The resulting N-chlorosulfonyl-β-lactam can be easily reduced to the free β-lactam using reagents like aqueous sodium sulfite. researchtrends.net

Transformations of Functional Groups on this compound Rings

Functional group interconversion on a pre-formed this compound ring is a cornerstone of modern synthetic chemistry, allowing for the diversification of these strained heterocycles into a wide array of complex molecules. rsc.orgnih.gov

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

One of the most direct and common methods for synthesizing azetidines is through the reduction of the carbonyl group of readily available azetidin-2-ones (β-lactams). rsc.orgu-tokyo.ac.jp This transformation is a key step in many synthetic routes due to the vast number of methods available for β-lactam construction, such as the Staudinger ketene-imine cycloaddition. mdpi.com

The choice of reducing agent is critical to achieve high yields and chemoselectivity, avoiding the undesired ring-opening of the strained four-membered ring. rsc.org Hydroalanes have been identified as particularly effective reagents for this purpose. acs.org Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are frequently used for the chemoselective reduction of the β-lactam amide carbonyl to a methylene group. rsc.org However, the Lewis acidic nature of these reagents can sometimes promote ring cleavage, especially when electron-rich substituents are present on the this compound nucleus. rsc.org

Table 2: Selected Reducing Agents for Azetidin-2-one Reduction

Reducing AgentSubstrate ExampleConditionsProductObservationsRef.
DIBAL-HN-benzyl-4-phenylazetidin-2-oneToluene, refluxN-benzyl-4-phenylthis compoundEffective for chemoselective reduction. rsc.org
AlH₂ClVarious N-substituted β-lactamsEther/Benzene, refluxCorresponding azetidinesHighly effective and specific for β-lactam reduction. acs.org
BH₃·SMe₂N-tosyl-4-phenylazetidin-2-oneTHF, refluxN-tosyl-4-phenylthis compoundCommon hydroboration reagent also used for amide reduction. rsc.org

C–H Activation Strategies

Direct functionalization of carbon-hydrogen (C–H) bonds on the this compound ring represents a highly efficient and atom-economical strategy for creating complex derivatives. rsc.org This approach avoids the need for pre-functionalization, streamlining synthetic pathways. Palladium-catalyzed C–H activation has emerged as a powerful tool for this purpose. rsc.orgacs.org

For example, an intramolecular γ-C(sp³)–H amination reaction catalyzed by Palladium(II) has been developed to synthesize functionalized azetidines. rsc.org This method utilizes a directing group to guide the metal catalyst to a specific C–H bond. The mechanism involves the formation of a palladacycle intermediate, followed by oxidation of Pd(II) to a high-valent Pd(IV) species. acs.orgrsc.org Reductive elimination from this intermediate then forms the C–N bond, constructing the this compound ring and regenerating the catalyst. rsc.org Such strategies exhibit excellent functional group tolerance. rsc.orgnih.gov

Table 3: Example of Palladium-Catalyzed C–H Amination for this compound Synthesis

Substrate TypeCatalystOxidantAdditiveKey Mechanistic StepRef.
Picolinamide (PA) protected aminePd(OAc)₂Benziodoxole tosylateAgOAcReductive elimination from an alkyl–Pd(IV) intermediate. rsc.org
Amide with 8-aminoquinoline (B160924) directing groupPd(OAc)₂Aryl-IodideAg₂CO₃Directed Cβ–H arylation. nih.gov

Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Their application to this compound chemistry allows for the introduction of diverse substituents onto the four-membered ring. acs.orgorganic-chemistry.org

The reaction of organometallic reagents, such as Grignard reagents, with functionalized azetidines provides a direct route to C-C bond formation. masterorganicchemistry.com A notable strategy involves the copper-catalyzed direct alkylation of 1-azabicyclo[1.1.0]butane (ABB), a highly strained this compound precursor. This method rapidly generates bis-functionalized azetidines by coupling ABB with various Grignard reagents (alkyl, allyl, vinyl, and benzyl). organic-chemistry.org The reaction mechanism involves the ring-opening of ABB facilitated by the copper catalyst, which then allows for the addition of the Grignard reagent. organic-chemistry.org

The Suzuki-Miyaura cross-coupling is a robust method for C-C bond formation. While traditionally catalyzed by palladium, nickel catalysis has emerged as a powerful alternative, particularly for coupling C(sp³)-hybridized centers. snnu.edu.cnresearchgate.net This is highly relevant for this compound chemistry, enabling the coupling of a C(sp³) position on the this compound ring with an aryl or vinyl (C(sp²)) partner. nih.gov

A relay strategy has been developed for the nickel-catalyzed Suzuki C(sp²)–C(sp³) cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with a wide range of arylboronic acids. nih.gov This method provides access to 3-aryl-3-alkylazetidines, including those with all-carbon quaternary centers. nih.gov The reaction is initiated by the ring-opening of ABB with a catalytic amount of bromide, generating a redox-active this compound intermediate that participates in the nickel-catalyzed radical-based cross-coupling cycle. nih.govnih.gov This approach demonstrates broad substrate scope and excellent functional group tolerance. nih.gov

Table 4: Nickel-Catalyzed Suzuki Coupling for the Synthesis of 3-Arylazetidines

This compound PrecursorCoupling PartnerCatalyst SystemKey FeatureProduct TypeRef.
Benzoylated 1-azabicyclo[1.1.0]butaneArylboronic acidsNiBr₂ / LigandPolar-radical relay strategy; forms quaternary centers.3-Aryl-3-methylazetidines nih.gov
3-Iodothis compound derivativesArylsilanes (Hiyama coupling)Pd catalyst (related method)Mild conditions.3-Arylazetidines organic-chemistry.org
α-Iodoboronic estersArylboronic acidsNi catalystSynthesizes benzyl (B1604629) boronic esters.Primary and secondary benzyl boronic esters nih.gov
Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade

A notable strategy for constructing the this compound framework involves a copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. This method leads to the formation of this compound nitrones in moderate to good yields. researchgate.netnih.govacs.org The reaction is facilitated by a combination of a copper(I) source and a ligand such as 2-aminopyridine. nih.govacs.org

The proposed mechanism for this transformation is a sophisticated cascade involving multiple steps within a single pot. researchgate.netnih.gov It commences with a copper(I)-catalyzed tandem researchgate.netacs.org-rearrangement, which generates an N-allenylnitrone intermediate. researchgate.net This is followed by a 4π-electrocyclization, ring opening, and subsequent recyclization to furnish the final this compound nitrone product. researchgate.net The choice of substituents on both the alkyne and oxime portions of the starting material plays a critical role in directing the reaction's outcome, influencing the formation of either this compound nitrones or alternative products like exomethylene oxazolines. researchgate.netnih.gov The resulting this compound nitrones are versatile intermediates; for instance, they can readily engage in [3+2] cycloaddition reactions with alkynoates to generate more complex heterocyclic systems. researchgate.netnih.gov

A separate photo-induced, copper-catalyzed radical [3+1] annulation of aliphatic amines with alkynes has also been developed, providing another efficient route to construct this compound rings. the-innovation.org Furthermore, a general method for synthesizing highly functionalized azetidines from ynamides has been achieved through a copper-catalyzed, photoinduced anti-Baldwin 4-exo-dig radical cyclization. nih.gov

Table 1: Examples of Copper(I)-Catalyzed this compound Synthesis

Starting Material Catalyst System Product Type Yield Reference
(E)-O-(3-phenylprop-2-yn-1-yl)benzaldehyde oxime CuI / 2-aminopyridine This compound nitrone Good researchgate.netnih.gov
Various O-propargylic oximes Cu(I) / 2-aminopyridine This compound nitrones Moderate to Good nih.govacs.org
Iodoethyl-ynamide [Cu(bcp)DPEphos]PF₆ / light Functionalized this compound Good nih.gov
Aliphatic amine + Alkyne Copper catalyst / light This compound N/A the-innovation.org
Palladium-Catalyzed Decarboxylative (Hetero)arylation of this compound-Containing Redox-Active Esters

Palladium catalysis offers a powerful tool for the functionalization of the this compound core. A significant advancement is the α-arylation of azetidinyl esters, which directly attaches an aromatic ring to the carbon adjacent to the ester group on the this compound scaffold. scispace.com This transformation, however, presents unique challenges due to the strained nature of the four-membered ring. scispace.com

Successful α-arylation of azetidines requires carefully designed reaction conditions to prevent decomposition of the enolate intermediate or ring-opening of the strained heterocycle. scispace.com Research has shown that conducting the reaction with an this compound derivative bearing a benzyl protecting group on the nitrogen atom is crucial for achieving the desired coupling without degradation. scispace.com This method provides a generally applicable route to connect a wide array of aromatic and heteroaromatic compounds to the this compound ring, yielding α-aryl azetidinyl esters with broad substrate scope and high yields. scispace.com The products of these reactions can undergo further derivatization; for example, an unusual debenzylation and subsequent alkylation of the this compound nitrogen can be performed, demonstrating the synthetic utility of the approach. scispace.com

In a related context, palladium-catalyzed C–H azetidination has been used for the derivatization of complex molecules like pentacyclic triterpenoids, where a C-H bond is selectively converted to a C-N bond, forming an this compound ring at that position. researchgate.net

Table 2: Palladium-Catalyzed Functionalization of Azetidines

Substrate Type Reaction Catalyst System Key Feature Reference
Azetidinyl ester α-Arylation Palladium catalyst Requires N-benzyl protecting group to prevent ring opening. scispace.com
Pentacyclic triterpenoid (B12794562) picolinamides C(sp³)–H Azetidination Pd(OAc)₂ / Additives Site-selective formation of an this compound ring on a complex scaffold. researchgate.net

Biocatalytic and Chemoenzymatic Syntheses of Azetidines

The application of enzymes in the synthesis of azetidines represents a frontier in green and highly selective chemistry. Biocatalysis offers unparalleled stereocontrol, often under mild reaction conditions, providing access to chiral azetidines that are challenging to obtain through traditional synthetic methods. nih.govnih.gov

Biocatalytic One-Carbon Ring Expansion of Aziridines

A groundbreaking biocatalytic strategy for this compound synthesis is the one-carbon ring expansion of readily available aziridines. nih.govnih.govacs.org This transformation is accomplished through a formal carbene insertion into a C-N bond of the aziridine ring, followed by an intramolecular researchgate.netnih.gov-Stevens rearrangement. researchgate.netnih.gov This enzymatic approach effectively converts a three-membered heterocycle into a four-membered one. nih.govchemrxiv.org

The key to this process is the ability of an engineered enzyme to control the fate of highly reactive aziridinium ylide intermediates. nih.govacs.org In the absence of a catalyst or with traditional chemical catalysts, these ylides often undergo cheletropic extrusion of an olefin, a competing and often dominant reaction pathway. nih.govresearchgate.net The engineered biocatalyst, however, overrides this inherent reactivity, channeling the intermediate exclusively toward the desired researchgate.netnih.gov-Stevens rearrangement to form the this compound ring. nih.govnih.gov

Engineered Carbene Transferase Enzymes in Stereoselective Synthesis

The success of the biocatalytic ring expansion is credited to the development of engineered "carbene transferase" enzymes. nih.govresearchgate.net Specifically, a laboratory-evolved variant of cytochrome P450 from Bacillus megaterium (P450-BM3), designated P411-AzetS, has been identified as a highly effective catalyst for this transformation. nih.govnih.govucsb.edu

This engineered enzyme facilitates the reaction between an aziridine and a diazo compound, which serves as the carbene precursor. nih.gov The enzyme's active site generates an electrophilic iron carbenoid intermediate, which is then trapped by the nucleophilic aziridine. nih.govresearchgate.net The subsequent researchgate.netnih.gov-Stevens rearrangement occurs with exceptional stereocontrol, yielding chiral this compound products with very high enantiomeric ratios (e.g., 99:1 er). nih.govchemrxiv.org This level of selectivity is notoriously difficult to achieve with conventional chemical catalysts for this type of rearrangement. researchgate.net The utility of this method has been demonstrated through the gram-scale synthesis of an enantiopure this compound, highlighting its potential for practical applications. chemrxiv.orgchemrxiv.org

Table 3: Biocatalytic Synthesis of Chiral Azetidines

Substrate Carbene Precursor Enzyme Reaction Type Selectivity (er) Reference
Benzyl aziridine-1-carboxylate Ethyl diazoacetate (EDA) P411-AzetS (Evolved Cytochrome P450) One-carbon ring expansion via researchgate.netnih.gov-Stevens rearrangement 99:1 nih.govacs.org

Flow Chemistry Approaches for this compound Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream within a microreactor, has emerged as a powerful technology for the synthesis and functionalization of azetidines. acs.orgnih.gov This approach offers significant advantages in terms of safety, scalability, and the ability to use reactive intermediates that are difficult to handle in traditional batch processes. nih.govuniba.it

A key application of flow technology is the generation and subsequent trapping of highly reactive lithiated this compound intermediates. acs.orguniba.it For example, starting from N-Boc-3-iodothis compound, both C3-lithiated azetidines and C2-lithiated azetines can be generated chemoselectively depending on the choice of the lithiating agent. acs.orgnih.gov Flow reactors enable precise control over reaction time and temperature, allowing these unstable intermediates to be handled safely at temperatures significantly higher (-50 °C) than those required in batch protocols (<-78 °C). nih.govuniba.it This methodology has been successfully paired with the use of greener solvents, such as cyclopentyl methyl ether (CPME), enhancing the sustainability of the process. acs.orguniba.it

Furthermore, flow chemistry has been applied to the photochemical modification of this compound-2-carboxylic acids to produce various alkyl azetidines, with successful scaling from milligram to multigram quantities. nih.gov Continuous flow hydrogenation has also been developed for the stereoselective reduction of functionalized 2-azetines to the corresponding saturated azetidines. uniba.it

Stereoselective Synthesis of Azetidines

The synthesis of enantiomerically pure or enriched azetidines is of paramount importance due to their application as chiral building blocks in drug discovery. nih.govacs.org Several advanced stereoselective methodologies have been developed, relying on either substrate control, where a chiral starting material dictates the stereochemical outcome, or catalyst control, where a chiral catalyst induces asymmetry.

One effective substrate-controlled method is the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. acs.orgfigshare.com This reaction can stereospecifically yield 2-(hydroxymethyl)azetidines, although the reaction conditions must be carefully optimized to favor the 4-exo-tet cyclization pathway over the competing 5-endo-tet pathway that leads to pyrrolidin-3-ols. acs.org

Catalyst-controlled methods offer greater flexibility. A notable example is the gold-catalyzed intermolecular oxidation of alkynes to generate reactive α-oxo gold carbenes. nih.gov When applied to chiral N-propargylsulfonamides, this method provides a flexible and efficient route to chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov Another powerful organometallic strategy involves the synthesis of prochiral azetinyl-carboxylic acid precursors, which are then subjected to a metal-catalyzed asymmetric hydrogenation. acs.org Using chiral ruthenium complexes, this two-step sequence provides access to a library of non-natural, enantioenriched this compound-based amino acids. acs.org

The biocatalytic methods described previously, particularly the use of engineered carbene transferases for the ring expansion of aziridines, represent a pinnacle of stereoselective synthesis, affording unparalleled enantiocontrol through enzymatic catalysis. nih.govacs.orgresearchgate.net

Table 4: Overview of Stereoselective this compound Syntheses

Method Starting Material Catalyst/Reagent Product Type Key Feature Reference
Intramolecular Cyclization Enantiopure (2-aminoalkyl)oxiranes Base (e.g., K₂CO₃) 2-(Hydroxymethyl)azetidines Substrate-controlled, stereospecific cyclization. acs.orgfigshare.com
Gold-Catalyzed Oxidation/Cyclization Chiral N-propargylsulfonamides Cationic Gold(I) complex Chiral azetidin-3-ones Catalyst-controlled, >98% ee. nih.gov
Asymmetric Hydrogenation Prochiral azetinyl-carboxylic acids Chiral Ruthenium complexes Enantioenriched this compound amino acids Catalyst-controlled, excellent enantiopurity. acs.org
Biocatalytic Ring Expansion Aziridines Engineered Cytochrome P450 Chiral azetidines Enzyme-controlled, up to 99:1 er. nih.govacs.orgresearchgate.net

Enantioselective Phase-Transfer-Catalyzed Synthesis

Enantioselective phase-transfer catalysis (PTC) has emerged as a powerful and sustainable strategy for the asymmetric synthesis of chiral molecules. This methodology is particularly attractive due to its mild reaction conditions, operational simplicity, and the use of environmentally benign reagents. In the context of this compound synthesis, PTC has been successfully employed to induce chirality, affording highly enantioenriched products.

One notable application of enantioselective PTC is in the synthesis of spirocyclic this compound oxindoles. acs.orgnih.govresearchgate.net These compounds are of significant interest as they combine two important pharmacophores. The synthesis involves an intramolecular C-C bond formation, where a chiral cation phase-transfer catalyst activates the substrate. acs.orgnih.govresearchgate.net A novel pentafluorosulfanyl (SF₅)-containing cinchona alkaloid-derived catalyst has been developed for this purpose. acs.orgnih.gov This catalyst facilitates the cyclization of isatin-derived diazo compounds to furnish spiro-3,2′-azetidine oxindoles with high yields and excellent enantiomeric ratios (er) of up to 2:98. acs.orgnih.gov The reaction proceeds through an interfacial PTC mechanism, where the chiral cation activates the chloride leaving group, and a key π-interaction between the catalyst and the substrate governs the enantioinduction. acs.org

Another significant advancement in this area is the aza-Michael reaction of 3,3-dinitrothis compound (B175035) with α,β-unsaturated ketones, catalyzed by a quinidine-based phase-transfer catalyst. acs.orgresearchgate.net This reaction represents the first instance of using azetidines as N-centered nucleophiles in a catalytic enantioselective aza-Michael reaction. acs.orgresearchgate.net The process yields chiral N-substituted 3,3-dinitroazetidines in good yields (up to 99%) and with high enantioselectivities (90–95% ee). acs.org The reaction is typically carried out at low temperatures (-20 °C) in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as toluene. acs.org

Table 1: Enantioselective Phase-Transfer-Catalyzed Synthesis of Azetidines

Catalyst Substrate(s) Product Yield Enantioselectivity Reference
SF₅-containing cinchona alkaloid derivative Isatin-derived diazo compounds with a chloride leaving group Spirocyclic this compound oxindoles High Up to 2:98 er acs.org
Quinidine-based catalyst (IX) 3,3-Dinitrothis compound and α,β-unsaturated ketones N-Substituted 3,3-dinitroazetidines Up to 99% 90–95% ee acs.org

Diastereoselective Access to Substituted Azetidines

The diastereoselective synthesis of substituted azetidines allows for the precise control of the relative stereochemistry of multiple stereocenters within the molecule. This is crucial for creating complex, three-dimensional structures. Various strategies have been developed to achieve high levels of diastereoselectivity in this compound synthesis.

One direct approach involves the iodine-mediated cyclization of homoallyl amines. nih.gov This 4-exo trig cyclization proceeds at room temperature to deliver cis-2,4-disubstituted azetidines. The relative stereochemistry of the resulting iodo-azetidines has been confirmed by NMR spectroscopy and X-ray crystallography. nih.gov These iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine atom. nih.gov

Furthermore, the stereoselective functionalization of pre-existing this compound rings is a powerful strategy. For instance, the α-lithiation of 3-arylated N-protected azetidines followed by trapping with an electrophile can be highly diastereoselective. uni-muenchen.deuni-muenchen.de The choice of the N-protecting group and reaction conditions influences the stereochemical outcome.

A highly efficient method for the synthesis of 2,3-disubstituted azetidines involves the copper-catalyzed boryl allylation of azetines. acs.orgnih.govnih.gov This three-component reaction installs a boryl and an allyl group across the C=N bond of the azetine with the simultaneous creation of two new stereogenic centers. nih.govnih.gov The reaction proceeds with complete control over chemo-, regio-, enantio-, and diastereoselectivity, yielding single isomers in most cases. acs.org The proposed mechanism involves a syn-addition of a Cu-Bpin species to the azetine double bond, followed by an SN2′ allylation. nih.gov

Table 2: Diastereoselective Synthesis of Substituted Azetidines

Method Substrate(s) Product Diastereoselectivity Key Features Reference
Iodine-mediated cyclization Homoallyl amines cis-2,4-Azetidines High (cis selectivity) 4-exo trig cyclization. nih.gov
Superbase-induced reaction N/A trans-2-Arylazetidines High (trans selectivity) Scalable two-step method under kinetic control. acs.org
α-Lithiation and electrophilic trapping 3-Arylated N-protected azetidines and electrophiles α-Substituted 3-arylated azetidines High Diastereoselectivity is dependent on the N-protecting group. uni-muenchen.de
Copper-catalyzed boryl allylation Azetines, bis(pinacolato)diboron, and allyl phosphates 2,3-Disubstituted azetidines Complete Three-component reaction with high control of stereochemistry. acs.orgnih.gov

Reactivity and Mechanistic Studies of Azetidines

Ring-Opening Reactions

The inherent strain in the four-membered ring is a primary driving force for ring-opening reactions. These reactions typically require activation of the azetidine (B1206935) nitrogen, either through protonation with a Brønsted acid, coordination to a Lewis acid, or conversion into a quaternary azetidinium salt. This activation enhances the electrophilicity of the ring carbons, making them susceptible to cleavage.

Nucleophilic ring-opening is a major class of reactions for azetidines, providing a pathway to functionalized linear amines. The regioselectivity of the nucleophilic attack is highly dependent on the substitution pattern of the this compound ring and the nature of the nucleophile. The process generally follows an SN2 mechanism.

The electrophilicity of azetidines can be significantly increased by converting them into azetidinium ions, for example, by treatment with alkyl triflates or chloroformates. These activated intermediates are readily opened by a variety of nucleophiles. Experimental and computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand and predict the regioselectivity of these reactions.

Key factors influencing the site of nucleophilic attack include:

Electronic Effects : Unsaturated substituents at the C2 position, such as aryl, alkenyl, cyano, or carboxylate groups, stabilize the transition state through conjugation. This directs the nucleophilic attack to the carbon atom bearing the unsaturated group, leading to the cleavage of the adjacent C-N bond.

Steric Effects : In the absence of strong electronic influences, such as in 2-alkylazetidines, sterically bulky or strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen.

Intramolecular Reactions : In cases of intramolecular nucleophilic ring-opening, the regioselectivity is often governed by the stability of the resulting ring, with reactions favoring the formation of five- or six-membered rings.

A study on the nucleophilic opening of substituted azetidinium ions with nucleophiles like azide, cyanide, and acetate (B1210297) anions demonstrated that regioselectivity is governed by a combination of these factors. For instance, azetidinium ions with no substituent at the C4 position were predominantly opened at C4, whereas trisubstituted ions with a methyl group at C4 underwent highly regioselective opening at the C2 position.

Azetidinium SubstrateNucleophileMajor Product(s)Key Factor(s)
N-Boc-2-phenylthis compoundOrganocuprateRing-opened γ-amino ketoneElectronic (stabilization by phenyl)
N-benzyl-2-methylazetidiniumAzide (N₃⁻)γ-azido amine (attack at C4)Steric (attack at less hindered site)
2-(3-hydroxypropyl)this compound(Internal, after activation)Pyrrolidine (B122466)/Azepane derivativesRing size of bicyclic intermediate

Strain-release functionalization is a powerful strategy that leverages the high ring strain of this compound precursors to drive reactions that form more complex, functionalized azetidines. A prominent approach involves the use of 1-azabicyclo[1.1.0]butanes (ABBs), which are highly strained bicyclic compounds containing a fused this compound and aziridine (B145994) ring. The immense strain in ABBs facilitates their stereospecific ring-opening with a wide array of nucleophiles, providing a modular route to diverse, optically active azetidines that would be difficult to synthesize otherwise.

This methodology has been successfully applied in the synthesis of this compound libraries for applications like activity-based protein profiling. The reaction of ABBs with nucleophiles such as amines, alcohols, thiols, and carboxylic acids proceeds under mild conditions. Furthermore, strong nucleophiles like Grignard reagents can be used to form C-C bonds at the C3 position stereospecifically.

A notable application of this strategy is the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated ABBs with boronic acids. This method allows for the synthesis of azetidines bearing all-carbon quaternary centers, which are valuable scaffolds in medicinal chemistry. Mechanistic studies suggest a polar-radical relay mechanism where a bromide catalyst facilitates the ABB ring opening to form a redox-active this compound intermediate that then participates in the cross-coupling reaction. This approach has proven to be scalable and tolerant of a wide range of functional groups.

PrecursorReagent(s)Functionalization TypeResulting Structure
1-Azabicyclo[1.1.0]butane (ABB)Amines, Alcohols, ThiolsNucleophilic ring-opening3-substituted azetidines
Benzoylated ABBAryl boronic acids, Ni catalystSuzuki cross-coupling3-aryl-3-substituted azetidines
1-Azabicyclo[1.1.0]butane (ABB)Grignard reagentsC-C bond formation3-alkyl/aryl azetidines

The this compound ring can undergo cycloreversion, a process involving the cleavage of two bonds to break the ring into smaller fragments, when subjected to electron transfer. This reaction typically proceeds through the formation of an this compound radical cation.

Studies on cis- and trans-1,2,3-triphenylthis compound have shown that electron transfer to an oxidizing agent, such as tris(4-bromophenyl)aminium radical cation, initiates the cycloreversion. The process involves a stepwise mechanism:

Electron Transfer : The this compound donates an electron to the oxidizing agent, forming the this compound radical cation.

C-N Bond Cleavage : The initial and rate-determining step is the cleavage of a C-N bond in the radical cation.

C-C Bond Cleavage : This is followed by the cleavage of the C-C bond, leading to the final products.

For 1,2,3-triphenylthis compound, this sequence yields cis- or trans-stilbene and N-benzylideneaniline. The mechanism has been supported by evidence from quenching studies using laser flash photolysis.

Similar reactivity has been observed in nucleobase-derived azetidines, which serve as models for DNA photoproducts. Both photoreduction (electron injection) and photo-oxidation (electron removal) can induce ring opening in these systems. Theoretical calculations have shown that the ring-opening process for the radical ions occurs with relatively low activation barriers and is highly exergonic, particularly in the case of photoreduction. This electron-transfer-induced cleavage represents a distinct pathway compared to the photochemical reactions of neutral azetidines.

Ring-Expansion and Contraction Reactions

The inherent strain of the this compound ring also makes it a versatile substrate for rearrangement reactions that lead to either larger or smaller ring systems. These transformations are synthetically valuable for accessing other classes of nitrogen-containing heterocycles.

The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium salts, which in the context of azetidines, typically involves the formation of an azetidinium ylide intermediate. The-Stevens rearrangement, a sigmatropic rearrangement, is particularly relevant for aziridinium (B1262131) and azetidinium ylides.

In a formal [3+1] ring expansion of methyleneaziridines, an aziridinium ylide is generated through the nucleophilic addition of the ring nitrogen to a rhodium-bound carbene. This intermediate then undergoes a stereocontrolled-Stevens rearrangement to yield methyleneazetidines.

While less common for direct this compound expansion, related ylide rearrangements are a powerful tool. For instance, ammonium ylides generated from 3-methylene-azetidines and α-diazo pyrazoamides can undergo a formal-sigmatropic rearrangement. This reaction, enabled by a chiral cobalt(II) catalyst, facilitates the ring-expansion of azetidines to produce quaternary prolineamide derivatives with high yield and enantioselectivity. The key to these reactions is the initial deprotonation of the azetidinium salt to form the crucial ylide intermediate, which then rearranges.

Azetidines serve as valuable precursors for the synthesis of larger, five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines through ring expansion. A common strategy involves tethering a side chain with a suitable leaving group to the this compound ring, which can then participate in an intramolecular cyclization and subsequent ring opening.

One such method involves azetidines substituted at the 2-position with a 3-hydroxypropyl side chain. The process unfolds as follows:

Activation : The terminal primary alcohol on the side chain is activated, for instance, by converting it into a good leaving group with thionyl chloride.

Intramolecular N-Alkylation : The this compound nitrogen acts as an internal nucleophile, displacing the leaving group to form a strained, fused 1-azonia-bicyclo[3.2.0]heptane intermediate.

Nucleophilic Ring-Opening : This bicyclic ammonium intermediate is then opened by an external nucleophile (e.g., cyanide, azide, or acetate anions).

The regioselectivity of the nucleophilic attack on the bicyclic intermediate determines the size of the resulting expanded ring. Attack at the bridgehead carbon leads to a seven-membered azepane ring, while attack at the methylene (B1212753) carbon of the original four-membered ring results in a five-membered pyrrolidine ring. The distribution of these products is influenced by the substitution pattern on the this compound ring and the nature of the nucleophile used. DFT calculations have been used to rationalize the observed regioselectivities. This methodology provides a competitive pathway to access both pyrrolidines and azepanes from a common this compound precursor.


Mechanistic Insights into this compound Transformations

Computational chemistry has become an indispensable tool for unraveling the complex reaction mechanisms involved in this compound transformations. By modeling the behavior of molecules and their interactions, researchers can gain insights into reaction pathways, transition states, and the factors governing selectivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing deep insights into the mechanisms of reactions involving azetidines. DFT calculations are employed to optimize geometries, calculate energies of reactants, products, and intermediates, and to understand the stereochemical outcomes of reactions.

For instance, DFT studies have been crucial in rationalizing the behavior of lithiated azetidines. Calculations revealed that the configurational instability of certain lithiated this compound intermediates, in contrast to their more stable aziridine counterparts, is due to the lower energy barrier for nitrogen inversion and ring puckering in the four-membered ring nih.gov. DFT calculations, using functionals like M06-2X and B3LYP, have helped to elucidate the structures of intermediates, such as the preference for η3-coordination in diastereomeric lithiated species, and to correlate calculated vibrational frequencies (e.g., νC=N) with experimental data from in-situ FT-IR analysis nih.gov.

In the context of the aza-Henry reaction to form substituted azetidines, DFT computations have been used to model the transition states and explain the origins of diastereoselectivity. These studies support hypotheses about how catalyst-imine and catalyst-nitronate binding orientations, along with noncovalent interactions, dictate the stereochemical outcome nih.gov. Furthermore, DFT is used to determine various molecular descriptors that help predict the chemical reactivity of molecules involved in these transformations mdpi.com. In the development of the aza Paternò–Büchi reaction for this compound synthesis, DFT calculations (specifically using the SMD(1,2-dichloroethane)-M06-2X-D3/def2-TZVP level of theory) have been instrumental. They revealed that the competition between the desired [2+2]-cycloaddition and a detrimental alkene dimerization pathway is a key factor determining the success of the reaction researchgate.netnih.gov.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict reaction outcomes. In photochemical reactions involving triplet states, the singly occupied molecular orbitals (SOMOs) become critical.

A significant breakthrough in the synthesis of azetidines via the visible-light-mediated aza Paternò–Büchi reaction was guided by FMO analysis nih.govmit.educhemrxiv.orgresearchgate.net. This reaction, a [2+2]-cycloaddition between imines and alkenes, was historically challenging for acyclic imines. Computational models demonstrated that the success of the reaction hinges on the matching of the frontier molecular orbital energies of the reacting partners nih.govmit.educhemrxiv.org.

Specifically, for the reaction to be efficient, a favorable overlap is required between the highest singly occupied molecular orbital (HSOMO) of the triplet-excited oxime and the LUMO of the ground-state alkene chemrxiv.orgresearchgate.net. Computational screening of various alkenes and oximes allowed researchers to calculate their frontier orbital energies. This enabled them to predict which pairs would react successfully to form azetidines before conducting experiments, moving beyond a trial-and-error approach mit.edu. This predictive power allows for the identification of a much wider range of suitable substrates than previously thought possible mit.edu.

Table 1: Key Frontier Molecular Orbitals in this compound Synthesis

Orbital Type Description Role in Reaction
HOMO Highest Occupied Molecular Orbital Electron-donating orbital in ground-state reactions.
LUMO Lowest Unoccupied Molecular Orbital Electron-accepting orbital in ground-state reactions.
HSOMO Highest Singly Occupied Molecular Orbital Key electron-donating orbital of the triplet-excited state intermediate (e.g., excited oxime).

| LSOMO | Lowest Singly Occupied Molecular Orbital | Key electron-accepting orbital of a triplet-excited state intermediate. |

The analysis of transition states (TS) is fundamental to understanding reaction kinetics and selectivity. Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of transition states, which represent the highest energy point along a reaction coordinate.

In the synthesis of azetidines via the aza Paternò–Büchi reaction, transition state analysis has been critical for understanding reaction feasibility. DFT computations revealed that for a productive reaction to occur, the Gibbs free energy of activation (ΔGǂ) for the desired [2+2]-cycloaddition must be lower than, or at least competitive with, the ΔGǂ for competing pathways, such as the dimerization of the alkene substrate researchgate.netnih.gov.

By calculating the transition state energies for both the this compound formation and the dimerization pathways, researchers could predict the reaction outcome. It was found that matching the frontier orbital energies of the reactants directly influences these transition state energies nih.gov. A better orbital overlap leads to a lower transition state energy for the desired cycloaddition, making it the favored pathway chemrxiv.orgresearchgate.net. This computational analysis provides a quantitative basis for understanding why certain substrate combinations yield azetidines efficiently while others fail, offering a powerful tool for reaction design and optimization researchgate.netnih.gov.

Computational Elucidation of Reaction Mechanisms

Functionalization Reactions of Azetidines

The inherent ring strain of the this compound core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, which can be harnessed for the synthesis of more complex acyclic and heterocyclic structures semanticscholar.orgresearchgate.net. These functionalization reactions often involve the cleavage of either C-C or C-N bonds.

The cleavage of the C–N sigma bond in azetidines, particularly in N-acylazetidines, represents a unique functionalization strategy driven by the release of ring strain. This approach allows for the transformation of the cyclic amide into valuable γ-amino ketone derivatives.

A notable development in this area is a transition-metal-free method for the selective C–N σ-bond cleavage of N-acylazetidines. This reaction utilizes an electride derived from sodium dispersions and 15-crown-5, proceeding via a single electron transfer (SET) mechanism semanticscholar.orgmdpi.comnih.gov. The process is highly chemoselective; the significant ring strain of the four-membered this compound ring is the primary driving force, rendering less strained amides (such as those derived from pyrrolidine and piperidine) and acyclic amides unreactive under the same conditions semanticscholar.orgmdpi.com.

The proposed mechanism involves the generation of a ketyl-type radical anion after a reversible electron transfer to the amide carbonyl group. This is followed by the crucial C–N σ-bond cleavage step, which relieves the ring strain semanticscholar.orgmdpi.com. The reaction is amenable to a wide range of N-acylazetidines, including those with sterically demanding substituents.

Table 2: Selected Examples of Transition-Metal-Free C–N Bond Cleavage of N-Acylazetidines Reaction Conditions: Substrate (1.0 equiv.), Na dispersions (5.0 equiv.), 15-crown-5 (5.0 equiv.), THF, 0 °C.

EntryN-Acyl GroupThis compound SubstitutionProduct (γ-Amino Ketone)Yield (%)
1BenzoylUnsubstitutedN-(4-oxo-4-phenylbutyl)benzamide92%
24-MethoxybenzoylUnsubstitutedN-(4-(4-methoxyphenyl)-4-oxobutyl)benzamide95%
32-NaphthoylUnsubstitutedN-(4-(naphthalen-2-yl)-4-oxobutyl)benzamide93%
4CinnamoylUnsubstitutedN-(4-oxo-6-phenylhex-5-en-1-yl)cinnamamide88%
5PivaloylUnsubstitutedN-(5,5-dimethyl-4-oxohexyl)pivalamide85%
6Benzoyl2,2-DimethylN-(3,3-dimethyl-4-oxo-4-phenylbutyl)benzamide89%

Data sourced from literature reports mdpi.com.

This method highlights the capacity for C-N bond opening under mild, transition-metal-free conditions to forge new structures from the strained this compound ring rsc.org.

Applications of Azetidines in Advanced Organic Synthesis

Azetidines as Building Blocks for Complex Molecules

The utility of azetidines as synthetic intermediates is a direct consequence of their strained ring system. This strain can be selectively released through various chemical transformations, making them excellent precursors for a range of more complex structures. rsc.org Their rigid, three-dimensional framework also makes them desirable building blocks for introducing specific conformational constraints in larger molecules. enamine.net

The creation of azetidines bearing multiple functional groups is crucial for their application as versatile building blocks. researchgate.net Traditional methods often struggled with the efficient construction of these strained rings, but recent advancements have provided robust solutions. researchgate.netnih.gov

Visible-light-mediated aza Paternò–Büchi reactions, which are [2+2] photocycloadditions between imines and alkenes, have become a powerful tool for synthesizing highly substituted azetidines under mild conditions. nih.govnih.gov For instance, the Schindler group demonstrated that using an Iridium(III) photocatalyst can promote the reaction between 2-isoxazoline-3-carboxylates and various alkenes, yielding densely functionalized azetidines. rsc.org This method is notable for its broad substrate scope. rsc.org Similarly, copper-catalyzed photoredox cyclization of ynamides offers a regioselective anti-Baldwin 4-exo-dig pathway to produce functionalized azetidines that can be further diversified. nih.gov

Palladium-catalyzed intramolecular C(sp³)–H amination represents another significant strategy. rsc.org The Gaunt group developed a process that leverages a cleavable cyclic template to facilitate the C-H amination, ultimately revealing the functionalized azetidine (B1206935) core. rsc.org Furthermore, the diversification of existing this compound rings allows for the generation of fused, bridged, and spirocyclic systems, expanding the accessible chemical space for complex molecule synthesis. nih.gov

Table 1: Selected Modern Methods for Synthesizing Functionalized Azetidines

Method Catalyst/Reagent Key Features Ref.
Aza Paternò–Büchi Reaction Visible Light, Ir(III) or Cu(I) Photocatalyst Direct [2+2] cycloaddition; mild conditions; broad scope. rsc.orgnih.gov
Intramolecular C-H Amination Palladium(II) Catalyst Utilizes a cleavable directing group; forms functionalized azetidines from acyclic precursors. rsc.org
Ynamide Cyclization Copper-based Photoredox Catalyst Anti-Baldwin 4-exo-dig radical cyclization; total regioselectivity. nih.gov

The ring strain of azetidines makes them excellent candidates for ring-opening and ring-expansion reactions, providing access to valuable acyclic amines and larger heterocyclic systems that can be difficult to synthesize directly. rsc.org

Nucleophilic ring-opening of the this compound ring readily furnishes highly substituted acyclic amines. rsc.org This process takes advantage of the relief of ring strain as a thermodynamic driving force. Azetidines can also serve as precursors to larger rings, most notably pyrrolidines. For example, iodocyclisation of homoallylamines at room temperature can stereoselectively produce 2-(iodomethyl)this compound derivatives. bham.ac.uk Upon heating, these azetidines can undergo thermal isomerization to stereoselectively form functionalized 3-iodopyrrolidine (B174656) derivatives. bham.ac.uk This transformation highlights the utility of azetidines as synthons for five-membered ring systems. Similarly, [3+2]-cycloaddition reactions involving 1-azetines can produce fused this compound scaffolds which can subsequently be converted into highly functionalized pyridines upon heating. nih.gov

Non-natural amino acids are of significant interest for protein engineering and peptidomimetics, and azetidines have emerged as valuable precursors for their synthesis. chemrxiv.org Specifically, they provide a stereocontrolled route to α,α-disubstituted amino acids.

A recently developed organometallic route provides access to this compound-based α-amino acids. The process begins with the formation of unsaturated azetinyl-carboxylic acids. acs.org These intermediates can then undergo asymmetric hydrogenation using chiral ruthenium complexes to furnish the desired functionalized this compound carboxylic acid derivatives with high diastereo- and enantioselectivity. chemrxiv.org These enantiopure this compound amino acids can be further utilized in peptide synthesis. For example, an enantioenriched this compound-2-carboxylic acid derivative was successfully coupled with L-Phe-O-i-Pr to resolve the enantiomers and subsequently used to form a tripeptide. acs.org Furthermore, methods for synthesizing this compound amino acid derivatives through aza-Michael addition have been developed, expanding the toolbox for creating these valuable building blocks. nih.gov

Azetidines in Catalytic Processes

Beyond their role as structural building blocks, chiral this compound derivatives have proven to be highly effective in the realm of asymmetric catalysis. They can function as chiral ligands for transition metals or act directly as organocatalysts, facilitating a wide range of stereoselective transformations. researchgate.netbirmingham.ac.uk

The rigid conformation of the this compound ring makes it an excellent scaffold for designing chiral ligands. Since the 1990s, this compound-derived ligands have been successfully employed to control stereochemistry in various metal-catalyzed reactions. researchgate.netbirmingham.ac.ukresearchgate.net

Chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been synthesized and used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high levels of enantioselectivity. researchgate.net The ProPhenol ligand, which incorporates an this compound ring into a chiral aza-crown structure, forms a bimetallic complex with reagents like diethylzinc. researchgate.net This complex features both a Lewis acidic and a Brønsted basic site, enabling the simultaneous activation of both the nucleophile and electrophile within a single chiral environment, leading to high enantioselectivity in reactions such as aldol (B89426) and Henry reactions. researchgate.net

Table 2: Application of Chiral this compound-Based Ligands in Asymmetric Reactions

Ligand Type Reaction Catalyst System Enantiomeric Excess (ee) Ref.
C2-Symmetric this compound β-Amino Alcohols Diethylzinc addition to aldehydes Zn(II) Up to 97% ee researchgate.net
ProPhenol Ligand Henry Reaction Et2Zn High ee researchgate.net
This compound-based Phosphine-Oxazoline Palladium-catalyzed allylic alkylation Pd(0) Not specified scilit.com

Azetidines themselves can serve as chiral organocatalysts, offering an alternative to metal-based systems. birmingham.ac.uk L-azetidine-2-carboxylic acid, an analogue of the well-known organocatalyst L-proline, has been used to catalyze the electrophilic amination of ketones and aldehydes. researchgate.net

Furthermore, this compound derivatives have been employed in multicomponent reactions. For example, phenyl phosphinic acid has been shown to catalyze Ugi and Passerini three-component reactions using 4-oxothis compound-2-carbaldehydes and this compound-2,3-diones as substrates. acs.org These reactions produce highly functionalized adducts that are valuable precursors for synthesizing other complex molecules like γ-lactams and γ-lactones. acs.org The use of azetidines in organocatalysis has been applied to Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions, demonstrating their versatility in promoting asymmetric bond formation. birmingham.ac.uk

Metal-Catalyzed Transformations

The inherent ring strain and unique stereochemical properties of the this compound ring make it a valuable building block in advanced organic synthesis. Metal-catalyzed reactions provide powerful tools for the functionalization of the this compound core, enabling the construction of complex molecular architectures. These transformations, including cross-coupling and addition reactions, allow for the introduction of a wide array of substituents onto the this compound scaffold with high levels of control and efficiency.

Henry Reaction

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. While metal-catalyzed asymmetric Henry reactions are well-established using various chiral ligands, the specific use of this compound-based ligands to induce enantioselectivity is not extensively documented in the scientific literature. mdpi.commdpi.comniscpr.res.in Research has predominantly focused on other chiral scaffolds, such as those derived from amino alcohols and other nitrogen-containing heterocycles, to achieve high yields and enantiomeric excesses in the synthesis of chiral β-nitroalcohols. mdpi.comnih.govmedcraveonline.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction has been successfully applied to the functionalization of azetidines, typically at the 3-position. For instance, 3-iodoazetidines can be coupled with various arylboronic acids to introduce aryl substituents.

Recent advancements have also explored the use of more earth-abundant and cost-effective metals like nickel and iron for similar transformations. researchgate.netresearchgate.net Nickel-catalyzed Suzuki-Miyaura couplings have shown promise for the synthesis of biaryl compounds and can be performed in more environmentally friendly "green" solvents. Iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents, which are organomagnesium compounds, provide an alternative route to 3-substituted azetidines. mdpi.commdpi.com These iron-catalyzed reactions often proceed under mild conditions and tolerate a variety of functional groups. mdpi.com

Table 1: Examples of Metal-Catalyzed Suzuki-Miyaura and Iron-Catalyzed Cross-Coupling of this compound Derivatives
This compound SubstrateCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
N-Boc-3-iodothis compoundPhenylboronic acidPd(OAc)₂SPhosK₃PO₄n-Butanol100Good nih.gov
N-Trityl-3-iodothis compoundPhenylmagnesium bromideFe(acac)₃None-THF/TMEDA-2085 mdpi.com
N-Benzyl-3-iodothis compound4-Methylphenylmagnesium bromideFeCl₃None-THF/TMEDA-2082 mdpi.com
N-Boc-3-iodothis compoundVinylmagnesium bromideFe(acac)₃None-THF/TMEDA-2075 mdpi.com
Aryl HalideArylboronic AcidNiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THFRTGood to Excellent nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This method has been utilized to introduce alkynyl moieties onto the this compound ring. Phosphine-free palladium(II) complexes of this compound-derived polyamines have been developed as efficient catalysts for the Sonogashira coupling of aryl halides with phenylacetylene. These reactions can proceed under mild conditions, sometimes even at room temperature, and in environmentally benign aqueous media.

Table 2: Examples of Palladium-Catalyzed Sonogashira Coupling
Aryl HalideAlkyneCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
4-BromoanisolePhenylacetylenePd(II)-pyridylthis compound complexCuICs₂CO₃DMF7095
4-ChlorotoluenePhenylacetylenePd(II)-pyridylthis compound complexCuICs₂CO₃DMF7088
IodobenzenePhenylacetylenePd(II)-pyridylthis compound complexNoneCs₂CO₃DMF5092
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂CuIEt₃NDMF10096

Michael Addition

In the context of Michael additions, azetidines have been prominently featured as chiral ligands or catalysts rather than substrates. The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for constructing new carbon-carbon and carbon-heteroatom bonds. The development of asymmetric Michael additions has been a significant area of research.

This compound-derived dinuclear zinc catalysts have proven to be highly effective in the asymmetric phospha-Michael addition of dialkyl phosphites to a variety of enones and α,β-unsaturated N-acylpyrroles. niscpr.res.in The rigidity of the this compound scaffold in the catalyst is believed to contribute to the high levels of enantioselectivity observed, leading to the formation of phosphonate-containing compounds with excellent enantiomeric excesses (up to 99% ee) and high chemical yields. niscpr.res.in These reactions are typically performed under mild conditions and without the need for additional additives. niscpr.res.in

Table 3: Asymmetric Phospha-Michael Addition using an this compound-Derived Catalyst
Michael AcceptorNucleophileCatalystSolventTemperature (°C)Yield (%)ee (%)Reference
ChalconeDimethyl phosphiteThis compound-derived dinuclear zinc complexTolueneRT9998 niscpr.res.in
(E)-4-Phenylbut-3-en-2-oneDimethyl phosphiteThis compound-derived dinuclear zinc complexTolueneRT9897 niscpr.res.in
N-Crotonoyl-2-pyrrolidinoneDiethyl phosphiteThis compound-derived dinuclear zinc complexTolueneRT9599 niscpr.res.in
Cyclohex-2-en-1-oneDiphenyl phosphiteThis compound-derived dinuclear zinc complexTolueneRT9796 niscpr.res.in

Advanced Topics in Azetidine Research

Computational Chemistry and Theoretical Studies of Azetidines

Computational chemistry and theoretical studies have emerged as indispensable tools for elucidating the structural, electronic, and reactive properties of azetidine-containing compounds. These in silico methods provide valuable insights that complement experimental findings and guide the rational design of novel This compound (B1206935) derivatives with tailored functionalities.

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. This analysis is crucial for understanding and predicting the non-covalent interactions and reactive sites of a molecule.

In the study of this compound derivatives, MEP analysis has been employed to identify the electrophilic and nucleophilic regions of the molecule. For instance, a theoretical study of a novel this compound derivative using Density Functional Theory (DFT) utilized MEP to predict its reactive behavior. Such studies are particularly valuable in the context of medicinal chemistry, where understanding the electrostatic interactions between a ligand and its biological target is key to designing effective drugs. This compound analogues of enzyme inhibitors have been analyzed using MEP to understand their binding mechanisms. The electrostatic potential surface of a substrate changes as it moves along a reaction coordinate, and each point on this coordinate has a unique MEP surface. This information is vital in the design of transition-state analogue inhibitors.

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of new organic molecules.

Theoretical studies have indicated that this compound-containing molecules can exhibit significant NLO properties. A computational investigation of a novel this compound derivative revealed a first hyper-polarizability that was 30.12 times greater than that of urea, a standard reference material for NLO studies. The azetidinyl group, as a four-membered heterocyclic moiety, has been incorporated into the design of NLO chromophores, highlighting its potential in this advanced materials field.

The electron transfer and redox properties of azetidines are fundamental to their role in various chemical and biological processes. While experimental techniques provide direct measurement of these properties, computational studies offer a molecular-level understanding of the underlying mechanisms.

Theoretical modeling of the redox potentials of biomolecules is a challenging but important field. Although specific computational studies focused solely on the redox properties of simple azetidines are not abundant in the literature, the principles of these theoretical approaches are applicable. For instance, DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the ionization potential and electron affinity, and thus to the redox behavior of a molecule. Experimental studies on the photooxidation of nucleobase-related azetidines have been complemented by electrochemical studies, showing that the cis isomer is more easily oxidized than the trans isomer, a finding that could be further explored and rationalized through computational analysis of their electronic structures.

Computational chemistry is increasingly being used not only to analyze molecules but also to guide their synthesis. By modeling reaction pathways and predicting the feasibility and outcome of reactions, computational methods can accelerate the discovery of new synthetic routes.

A notable example is the use of computational modeling to guide the synthesis of azetidines via a photocatalyzed reaction. Researchers at MIT and the University of Michigan developed computational models to predict which alkene and oxime pairs would successfully react to form azetidines. escholarship.org By calculating the frontier orbital energies of the reactants, they could predict the likelihood of a successful reaction. escholarship.org This approach allows for the rapid in silico screening of potential substrates, saving significant time and resources compared to a trial-and-error experimental approach. escholarship.org The models were validated experimentally, with a high degree of accuracy in predicting reaction outcomes. escholarship.org This synergy between computational prediction and experimental validation represents a powerful paradigm in modern synthetic chemistry.

Furthermore, DFT calculations have been employed to understand the regioselectivity of radical cyclization reactions that form azetidines. These studies can elucidate the kinetic and thermodynamic factors that favor the formation of the four-membered ring over other possible products.

Azetidines in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions typically involve pairs of mutually reactive functional groups that are abiotic.

The role of azetidines in bioorthogonal chemistry is an emerging area of research. Azetidines have been mentioned as potential dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a prominent bioorthogonal reaction. However, it has been noted that unstrained olefins, including azetidines, often exhibit slow reaction kinetics, which can limit their utility in applications requiring rapid labeling.

More specifically, this compound-containing compounds have been utilized in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy. In one study, this compound acrylamides were used as stereoprobes to identify and engage a specific cysteine residue in a human RNA methyltransferase. The alkynylated analogues of these this compound acrylamides allow for the subsequent attachment of reporter tags via bioorthogonal click chemistry, demonstrating the utility of the this compound scaffold in the design of chemical probes for studying biological systems.

While azetidines are not yet as widely used in bioorthogonal chemistry as other functional groups like azides and alkynes, their unique structural and chemical properties may lead to the development of new bioorthogonal reactions and applications in the future.

Photochemistry and Electrochemistry of Azetidines

The unique reactivity of the strained four-membered ring of this compound makes it an interesting substrate for photochemical and electrochemical transformations. These methods offer alternative and often milder conditions for the synthesis and functionalization of azetidines compared to traditional thermal reactions.

Photochemical methods have been successfully employed for the synthesis of azetidines, most notably through [2+2] cycloaddition reactions. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct route to the this compound core. Visible light-mediated photocatalysis has emerged as a powerful tool in this context. For example, an iridium photocatalyst can be used to promote the [2+2] cycloaddition between oximes and olefins, proceeding via a triplet energy transfer mechanism. This approach is characterized by its mild conditions and broad functional group tolerance.

Another photochemical strategy involves the decarboxylative modification of this compound-2-carboxylic acids. In the presence of a photocatalyst, these acids can react with various alkenes to produce a range of alkyl-substituted azetidines. This method has been successfully implemented in both batch and flow reactors, allowing for scalable synthesis.

The photochemistry of azetidines also includes ring-opening and rearrangement reactions. The specific outcome of a photochemical reaction is highly dependent on the substitution pattern of the this compound ring and the wavelength of light used.

Electrochemical methods provide a powerful and often more sustainable alternative to chemical reagents for oxidation and reduction reactions. In the context of this compound chemistry, electrochemistry has been primarily used for their synthesis.

An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. This reaction combines cobalt catalysis with an electric current to generate a key carbocationic intermediate, which then undergoes intramolecular cyclization to form the this compound ring. This method is notable for its regioselectivity and can also be applied to the synthesis of other four-membered heterocycles like oxetanes and thietanes.

Electrochemical synthesis can also be used to construct aziridines and other nitrogen heterocycles from amino alcohol precursors, and the principles of these methods could potentially be extended to the synthesis of azetidines. The electrochemical approach can replace traditional chemical oxidants, leading to milder reaction conditions and a reduction in chemical waste.

Furthermore, the redox properties of this compound derivatives have been studied using electrochemical techniques like cyclic voltammetry. These studies provide valuable information on the oxidation and reduction potentials of these molecules, which is crucial for understanding their behavior in electron transfer processes. For instance, electrochemical analysis of nucleobase-related this compound isomers has revealed differences in their oxidation potentials, which correlates with their behavior in photooxidation experiments.

Photo-Oxidation and Photoreduction Processes

The study of photo-induced electron transfer processes in this compound derivatives is a significant area of research, particularly in the context of DNA repair mechanisms. nih.govnih.gov Theoretical and experimental studies on model this compound systems, such as those formed from the [2+2] photocycloaddition of 6-aza-1,3-dimethyluracil and cyclohexene, have provided insights into their photostability and reactivity under photosensitization conditions. nih.gov

The central process investigated is photocycloreversion, which is crucial for repairing DNA lesions by converting them back to the original pyrimidine nucleobases. nih.govnih.gov This process can be initiated by either photo-oxidation or photoreduction, where an excited state photosensitizer transfers an electron to or from the this compound moiety, respectively. nih.gov This electron transfer results in the formation of a charge-separated state, leading to either a cationic or anionic radical of the this compound derivative. nih.gov

Quantum chemical calculations have been employed to study the stereoisomers of this compound derivatives and to evaluate the efficiency of these photo-induced processes. nih.gov These studies analyze the redox properties of the this compound isomers and various photosensitizers. nih.govresearchgate.net Research has shown a certain degree of stereodifferentiation, with the oxidation of the cis-isomer being more favored in some cases, which aligns with experimental observations. nih.govresearchgate.net

The feasibility of the subsequent ring-opening of the this compound, a critical step in the repair process, is assessed by determining the energy barriers of the cationic, neutral, and anionic systems. nih.gov Findings indicate that one-electron reduction significantly facilitates the ring-opening of the this compound heterocycle by dramatically lowering the energy barrier. nih.govresearchgate.net Conversely, while oxidation also reduces the ring-opening energy barrier, the process is predicted to be too slow to be competitive. nih.gov

A key parameter in these studies is the redox potential (ΔE_redox), which is related to the bimolecular quenching rate (k_q). A more negative ΔE_redox value corresponds to a higher reaction rate. nih.gov Through these combined theoretical and experimental approaches, researchers can identify efficient photosensitizers to trigger the desired photoinduced cycloreversion. nih.gov For instance, N,N-dimethylaniline has been proposed as an effective photosensitizer for initiating the photorepair of certain DNA lesion models involving this compound intermediates. nih.gov

Property StudiedMethodologies EmployedKey FindingsReference
Photo-oxidation and PhotoreductionQuantum Chemistry Calculations, Spectroscopy, ElectrochemistryStereoselectivity for the cis-azetidine isomer in photo-oxidation. nih.gov
Ring-Opening EnergeticsDensity Functional Theory (DFT)One-electron reduction dramatically facilitates the ring-opening of the this compound heterocycle. nih.gov
Photosensitizer EfficiencySteady-state and time-resolved fluorescenceN,N-dimethylaniline is an efficient photosensitizer for photoinduced cycloreversion. nih.govresearchgate.net

Supramolecular Chemistry Involving this compound Scaffolds

The unique conformational constraints and three-dimensional architecture of the this compound ring make it an attractive scaffold for the construction of more complex molecular structures, including those used in supramolecular chemistry. oregonstate.edunih.gov The inherent ring strain of the four-membered ring influences its chemical reactivity and provides a rigid building block for creating larger, well-defined molecular frameworks. nih.govrsc.org The synthesis of diverse this compound-based scaffolds, including fused, bridged, and spirocyclic systems, is a key area of research for developing novel molecules with specific shapes and functionalities that can participate in molecular recognition and self-assembly processes. oregonstate.edunih.gov

The development of synthetic routes to densely functionalized this compound ring systems allows for the introduction of various substituents that can act as recognition sites or reactive handles for building supramolecular assemblies. oregonstate.edunih.gov For instance, the synthesis of polyhydroxylated bicyclic this compound scaffolds has been reported as mimics of iminosugars, indicating the potential for these structures to interact with biological receptors. rsc.org

Furthermore, the ability to create libraries of diverse this compound-based scaffolds is crucial for exploring their potential in host-guest chemistry and materials science. oregonstate.edubroadinstitute.org These scaffolds can be designed to have specific physicochemical properties, such as polarity and solubility, which are important for their behavior in different environments and their ability to form non-covalent interactions. nih.gov While the direct application of azetidines in forming classic supramolecular structures like rotaxanes or catenanes is an emerging area, the foundational work on synthesizing complex this compound-based architectures is paving the way for their use as key components in the design of novel supramolecular systems. oregonstate.edunih.gov

Azetidines in Polymer Chemistry

This compound and its derivatives are important monomers in polymer chemistry, primarily undergoing ring-opening polymerization to produce polyamines. utwente.nlrsc.org Both cationic and anionic polymerization methods have been explored, leading to polymers with different architectures and properties. utwente.nldigitellinc.com

Cationic ring-opening polymerization (CROP) of unsubstituted this compound typically yields hyperbranched poly(trimethylenimine) (hbPTMI). utwente.nlrsc.org This process is often complex, and control over the molecular weight and dispersity of the resulting polymer can be challenging. utwente.nl The polymerization of this compound can be initiated by various cationic initiators, and the reaction mechanism can involve the formation of dimers and small oligomers that still contain reactive this compound rings. acs.org

Anionic ring-opening polymerization (AROP) of azetidines generally requires the nitrogen to be activated with an electron-withdrawing group, such as a sulfonyl group. rsc.orgresearchgate.net This activation enhances the susceptibility of the ring to nucleophilic attack and allows for the synthesis of linear polymers with better control over the molecular weight and dispersity. researchgate.netnih.gov The resulting polysulfonylated polyamines can be subsequently deprotected to yield linear poly(trimethylenimine) (LPTMI). nih.gov This approach represents a significant advancement in producing linear polyamines with controlled structures. nih.gov

The polymerization chemistry of azetidines is often compared to that of aziridines, with both classes of monomers presenting unique challenges and opportunities due to the presence of the nitrogen heteroatom. utwente.nlrsc.org The resulting polyamines have a wide range of potential applications, including in materials science and biomedicine. utwente.nl

Polymerization TypeMonomer TypeResulting Polymer ArchitectureKey Features
Cationic Ring-Opening Polymerization (CROP)Unsubstituted this compoundHyperbranchedComplex polymerization, less control over structure.
Anionic Ring-Opening Polymerization (AROP)N-Sulfonylated AzetidinesLinearControlled polymerization, allows for synthesis of linear polyamines.

This compound-Derived Monomers for Polymerization

A variety of this compound derivatives have been synthesized and utilized as monomers for ring-opening polymerization. researchgate.net The substituents on the this compound ring and on the nitrogen atom significantly influence the polymerization behavior and the properties of the resulting polymer. rsc.orgresearchgate.net

For cationic polymerization, N-alkylazetidines have been studied. researchgate.net The presence of an N-alkyl group can affect the basicity of the monomer and the propagation rate constant. researchgate.net In some cases, the polymerization of these monomers can proceed in a "living" manner, allowing for the synthesis of polymers with well-defined structures. researchgate.net

In the realm of anionic polymerization, N-sulfonylated azetidines are the most common monomers. rsc.orgnih.gov Examples include N-(p-tolylsulfonyl)this compound (pTsAzet) and N-(o-tolylsulfonyl)this compound (oTsAzet). nih.gov The copolymerization of these monomers can lead to statistical copolymers, and the living nature of the polymerization allows for the synthesis of block copolymers. nih.gov The reactivity ratios of different monomers can be determined to understand their incorporation into the polymer chain. nih.gov For instance, in the copolymerization of oTsAzet and pTsAzet at 180 °C, the reactivity ratios were found to be 1.66 and 0.60, respectively. nih.gov

The synthesis of these activated this compound monomers is a crucial first step and often involves multi-step synthetic sequences. rsc.org The choice of the activating group on the nitrogen is critical, as it must be able to facilitate the anionic polymerization and also be removable post-polymerization to yield the desired polyamine. nih.gov

Advanced Analytical Methodologies for Azetidines

The characterization of this compound-containing molecules and polymers relies on a suite of analytical methodologies to elucidate their structure, purity, and properties. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely employed, more advanced and specialized methods are often necessary for a comprehensive analysis, especially for complex structures and polymeric materials. acs.orgnih.gov

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel this compound derivatives. For polymeric materials, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can provide information on the molecular weight distribution and end-group analysis of poly(this compound)s.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are indispensable for the unambiguous assignment of protons and carbons, particularly in complex, substituted this compound scaffolds, including fused and spirocyclic systems. nih.gov For polymers, ¹H NMR spectroscopy is used to monitor the kinetics of polymerization and to determine the primary, secondary, and tertiary amine distribution in branched poly(propylenimine). acs.org

Chromatographic techniques are essential for the purification and analysis of azetidines. Chiral High-Performance Liquid Chromatography (HPLC) is particularly important for the separation and analysis of enantiomerically enriched azetidines, which are often challenging to synthesize. nih.gov For polymers, Size Exclusion Chromatography (SEC) is used to determine the molecular weight and dispersity (Đ) of the synthesized polymers. nih.gov

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline this compound derivatives, offering valuable insights into bond angles, bond lengths, and the conformation of the strained four-membered ring. This information is critical for understanding the structure-activity relationships of biologically active azetidines and for the design of new synthetic targets.

Azetidines in Biological and Medicinal Chemistry Research

Azetidine (B1206935) as a Privileged Motif in Bioactive Molecules and Natural Products

The this compound ring is recognized as a privileged motif in medicinal chemistry, appearing in a variety of bioactive molecules and natural products. rsc.orgresearchgate.net Its strained four-membered ring and embedded polar nitrogen atom contribute to unique reactivity and conformational rigidity, which can be advantageous in molecular design for targeting biological systems. rsc.org this compound-containing structures have demonstrated a wide range of pharmacological activities. nih.govresearchgate.netresearchgate.net

This compound-Containing Alkaloids

This compound moieties are found in certain natural products, including alkaloids. For instance, this compound-containing alkaloids termed azetidomonamides have been identified in Pseudomonas aeruginosa PAO1. rsc.orgnih.govresearchgate.nettwincore.de These compounds are derived from a nonribosomal peptide synthetase (NRPS) pathway. nih.govresearchgate.nettwincore.de

Biosynthetic Pathways of this compound Moieties

The biosynthesis of this compound rings in natural products is an area of ongoing research. In the case of azetidomonamides from Pseudomonas aeruginosa, isotope labeling experiments and biochemical characterization have indicated that the this compound ring originates from this compound-2-carboxylic acid. rsc.orgnih.govtwincore.de This biosynthesis involves an S-adenosylmethionine-dependent enzyme that catalyzes the intramolecular 4-exo-tet cyclization of S-adenosylmethionine, yielding this compound-2-carboxylic acid as a building block for the NRPS pathway. nih.govtwincore.deresearchgate.net While the biosynthetic mechanisms of naturally occurring azetidines are not yet fully understood, the identification of such pathways provides insights into how these strained rings are formed in biological systems. researchgate.netresearchgate.netrsc.org

Azetidines as Pharmacological Tools

Azetidines serve as valuable pharmacological tools in medicinal chemistry research. acs.orgnih.govx-mol.netub.bw Their incorporation into molecular structures can influence properties such as molecular rigidity, stability, and lipophilicity, which are important for drug-like characteristics. nih.govresearchgate.net The this compound ring's unique four-membered scaffold allows for the exploration of novel chemical space in the development of compounds with diverse pharmacological activities. nih.govresearchgate.netresearchgate.net Researchers utilize this compound scaffolds in the design and synthesis of potential therapeutic agents targeting various conditions, including bacterial infections, cancer, and central nervous system disorders. nih.govresearchgate.netresearchgate.net

Azetidines as Unnatural Amino Acids and in Peptidomimetics

Azetidines find application as unnatural amino acids and in the design of peptidomimetics. acs.orgx-mol.netub.bwgoogle.com Unnatural amino acids, which are not among the 20 standard proteinogenic amino acids, can be incorporated into peptides and proteins to modify their structure, function, and stability. Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties like enhanced metabolic stability and bioavailability. The this compound ring can serve as a constraint or a structural replacement for natural amino acid residues, influencing the conformation of peptide chains and potentially enhancing their interaction with biological targets. google.com

This compound-2-carboxylic acid (A2C) as a Proline Mimic

This compound-2-carboxylic acid (A2C), also known as Aze or Azc, is a naturally occurring non-protein amino acid that is a homologue of proline. uts.edu.aunih.govwikipedia.org Structurally, A2C differs from proline by having a four-membered ring instead of proline's five-membered ring. wikipedia.org Due to its structural similarity to proline, A2C can be mistakenly incorporated into proteins during protein synthesis by the cellular machinery, particularly by aminoacyl-tRNA synthetases that recognize proline. uts.edu.aunih.govwikipedia.orgresearchgate.netmdpi.com This misincorporation can lead to the production of aberrant or misfolded proteins, affecting cellular function and potentially contributing to toxicity. uts.edu.aunih.govresearchgate.netmdpi.com The ability of A2C to act as a proline mimic has made it a valuable tool for studying protein synthesis fidelity, protein folding, and cellular stress responses. uts.edu.aunih.gov

Structure-Activity Relationship Studies (SAR) of this compound Derivatives

Mechanisms of Action of this compound Derivatives

This compound derivatives have garnered interest in medicinal chemistry due to their potential therapeutic applications. However, the precise mechanisms by which many of these compounds exert their biological effects are still under investigation and not yet fully elucidated. nih.govontosight.ai Research into the mechanisms of action of this compound derivatives is ongoing, with studies exploring their interactions with various biological targets, including enzymes, receptors, and cellular signaling pathways. ontosight.aiontosight.ai These interactions can lead to a range of potential activities, such as anti-inflammatory, antimicrobial, and anticancer properties, as well as effects on the central nervous system. ontosight.aiontosight.aijmchemsci.com

Example: KHG26792 and P2X7 Receptor-Mediated Pathways in Microglia

One specific this compound derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)this compound hydrochloride), has been investigated for its anti-inflammatory effects, particularly in the context of microglial activation. Microglia are the primary immune cells of the central nervous system, and their activation plays a significant role in neuroinflammatory responses associated with various neurological diseases. researchgate.netnih.gov

Research has shown that KHG26792 can protect against adenosine (B11128) triphosphate (ATP)-induced activation of microglia. nih.govresearchgate.net ATP is a signaling molecule that, when released in the extracellular space, can activate purinergic receptors, including the P2X7 receptor (P2X7R), which is highly expressed on microglia. frontiersin.orgmdpi.com Activation of P2X7R on microglia is known to trigger a cascade of events leading to the release of pro-inflammatory mediators. frontiersin.orgmdpi.com

Studies using the BV-2 mouse microglial cell line have demonstrated that KHG26792 decreases ATP-induced release of tumor necrosis factor-alpha (TNF-α) from these cells. nih.govresearchgate.net This effect is, at least in part, attributed to the suppression of P2X7 receptor stimulation by KHG26792. nih.govresearchgate.net Beyond TNF-α, KHG26792 has also been shown to inhibit the ATP-induced increase in other inflammatory markers, including interleukin-6 (IL-6), prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), reactive oxygen species (ROS), CXCL2, and CCL3. nih.govresearchgate.net

Further mechanistic insights reveal that KHG26792 interferes with downstream signaling pathways activated by P2X7R in microglia. ATP stimulation of P2X7R leads to the activation of the nuclear factor of activated T-cells (NFAT) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.netunife.it KHG26792 has been found to reduce ATP-induced NFAT activation. nih.govresearchgate.net Additionally, it inhibits the ATP-induced increase in inducible nitric oxide synthase (iNOS) protein and extracellular signal-regulated kinase (ERK) phosphorylation, both of which are components of inflammatory signaling. nih.govresearchgate.net KHG26792 also prevented an ATP-induced increase in matrix metalloproteinase-9 (MMP-9) activity, which occurs via the P2X7 receptor and involves the degradation of tissue inhibitor of metalloproteinases-1 (TIMP-1) by cathepsin B. nih.govresearchgate.net

Future Directions and Challenges in Azetidine Research

Development of Novel Synthetic Strategies for Diversely Functionalized Azetidines

The synthesis of azetidines, especially with diverse substitution patterns and high stereocontrol, continues to be a significant challenge due to the strained nature of the four-membered ring. medwinpublishers.comx-mol.net While traditional methods like intramolecular cyclization of 1,3-amino alcohols or 1,3-halo amines and [2+2] cycloadditions have been employed, the development of more efficient, general, and stereoselective strategies is crucial. researchgate.netmedwinpublishers.comrsc.org

Future research is focused on designing general methods for obtaining enantiopure azetidines, particularly through the extension of recent efficient methods to asymmetric synthesis, with a special emphasis on transition metal catalyzed reactions. acs.org Novel approaches include the use of strain-release strategies, such as those employing azabicyclo[1.1.0]butanes (ABBs) as versatile synthons for the construction of functionalized azetidines. arkat-usa.orgorganic-chemistry.org This method allows for the functionalization of azacycles at the 1,3 positions via C3-N bond cleavage. arkat-usa.org Recent work has demonstrated the utility of ABBs in nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling reactions, providing access to azetidines with all-carbon quaternary centers. organic-chemistry.org

Photoredox catalysis is also emerging as a powerful tool for azetidine (B1206935) synthesis, enabling radical cyclization pathways. shenvilab.orgnih.gov For instance, copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been reported as a general method to access azetidines with control over regioselectivity. nih.gov

Another area of development involves the intramolecular aminolysis of epoxy amines. A novel synthetic route for azetidines has been developed using La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a useful scaffold for further functionalization. frontiersin.org

The synthesis of specific substitution patterns, such as C2-substituted azetidines, remains an area of active research. While less common, enantioenriched C2-substituted azetidines are valuable synthetic intermediates. acs.org Methods for their preparation, including those utilizing chiral tert-butanesulfinamides, are being explored. acs.org The diastereoselective synthesis of functionalized this compound molecules, including 3-arylated azetidines, is also being investigated using various techniques like strain-release approaches and α-lithiation followed by electrophile trapping. uni-muenchen.de

Exploration of New Reactivity Profiles and Mechanistic Insights

The inherent ring strain of azetidines dictates their reactivity, often favoring ring-opening reactions. researchgate.netrsc.orgrsc.org Understanding and controlling this strain-driven reactivity is a key area for future research. Investigations into the reactivity profiles of azetidines under various conditions, including lithiation and subsequent reactions with electrophiles, are providing valuable mechanistic insights. rsc.orgmdpi.com Studies on the lithiation of N-Boc-2-arylazetidines, for example, have revealed unexpected reactivity and regioselectivity influenced by factors like "ortho-effects" and self-condensation. rsc.org

Exploring new reaction pathways beyond typical nucleophilic ring opening is also important. Radical processes and additions to alkylidene-azetidines are being developed to generate valuable substituted this compound derivatives. acs.org Mechanistic studies, often coupled with computational methods, are crucial for understanding the factors that govern regioselectivity and stereoselectivity in these reactions. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net For instance, computational studies have been used to understand the preference for 4-exo-dig cyclization in the synthesis of azetidines from ynamides. nih.gov Density functional theory (DFT) calculations have also provided insights into the mechanism of ring-opening reactions, such as the thiolate attack on azetidinyl oxadiazoles. nih.gov

Expanding Applications in Catalysis and Asymmetric Synthesis

Azetidines and their derivatives are increasingly recognized for their potential as ligands and organocatalysts in asymmetric synthesis. x-mol.netrsc.orgresearchgate.net The rigid four-membered ring structure can help to induce asymmetry in various reactions. Since the early 1990s, this compound-derived chiral ligands and organocatalysts have been developed and applied in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netresearchgate.net

Future directions include the design and synthesis of novel chiral this compound-based catalysts with improved efficiency and broader substrate scope. Comparisons with aziridine- and pyrrolidine-containing analogues are being made to benchmark and evaluate the effectiveness of this compound-based systems. researchgate.netresearchgate.net Recent examples highlight the use of this compound derivatives in copper(I)-catalyzed asymmetric Kinugasa/C-C coupling cascade reactions to synthesize spiro[this compound-indolines] with high enantioselectivity. nih.gov Catalytic enantioselective intermolecular desymmetrization of azetidines is also an active area, enabling the synthesis of highly enantioenriched, densely functionalized products that serve as precursors to other chiral molecules. acs.org DFT calculations have been employed in these studies to understand the mechanistic details and the role of the catalyst. acs.org

Integration of Computational and Experimental Approaches in this compound Design and Synthesis

The complexity of this compound synthesis and reactivity makes the integration of computational and experimental approaches particularly valuable for future advancements. Computational methods, such as DFT calculations, can provide crucial insights into reaction mechanisms, transition states, and energy barriers, helping to rationalize experimental observations and predict the outcome of new reactions. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netacs.orgbohrium.commdpi.com

Researchers are increasingly using computational studies to understand factors influencing regioselectivity and stereoselectivity in this compound-forming reactions and transformations. nih.govfrontiersin.orgmdpi.comacs.orgmdpi.com For example, computational studies have helped to explain the regioselectivity observed in the La(OTf)3-catalyzed aminolysis of epoxy amines leading to azetidines. frontiersin.org Furthermore, computational approaches can aid in the design of novel this compound structures with desired properties and the prediction of their reactivity. The combination of computational modeling and experimental validation is expected to accelerate the discovery and development of new synthetic methodologies and applications for azetidines.

Discovery of Novel this compound-Containing Natural Products and Bioactive Compounds

This compound moieties are present in various natural products and synthetic compounds with significant biological activities. researchgate.netrsc.orgmedwinpublishers.comsolubilityofthings.comlifechemicals.comresearchgate.netresearchgate.netrsc.org The discovery of new this compound-containing natural products and the synthesis of novel bioactive compounds incorporating the this compound scaffold remain important future directions.

Examples of natural products containing the this compound ring include nicotianamine, penarisidine A, and penarisidine B, while synthetic examples are found in drugs like melagatran, azetidinepaclitaxel, siponimod, and cobimetinib. medwinpublishers.com L-azetidine-2-carboxylic acid, isolated from Convallaria majalis, was one of the first natural this compound derivatives identified and acts as a proline receptor antagonist. medwinpublishers.com

The unique structural and physicochemical properties conferred by the this compound ring, such as increased rigidity and improved pharmacokinetic properties, make it an attractive scaffold in drug discovery programs. arkat-usa.orgacs.orgnih.gov Future research will likely involve high-throughput screening (HTS) and medicinal chemistry structure-activity relationship studies to identify and optimize this compound-containing lead compounds for various therapeutic targets. lifechemicals.com The synthesis of complex this compound derivatives, including spirocyclic systems, is also an area of ongoing interest for discovering new bioactive molecules. arkat-usa.orgnih.gov

Broadening the Scope of this compound Applications beyond Medicinal Chemistry

While azetidines have found significant applications in medicinal chemistry, there is growing interest in exploring and expanding their utility in other fields. The unique properties of the this compound ring, including its strain and the presence of a nitrogen atom, make it a versatile building block for materials science and other chemical applications. solubilityofthings.com

Future directions include the exploration of azetidines as monomers or building blocks for the synthesis of novel polymers with tailored properties. researchgate.netrsc.org Their potential as chiral templates in various chemical transformations beyond traditional asymmetric synthesis is also being investigated. researchgate.netrsc.org Furthermore, this compound structures are being explored in the design and synthesis of new energetic materials, demonstrating their potential in areas seemingly unrelated to pharmaceuticals. bohrium.com For instance, combining this compound structures with azobis-1,2,4-triazole or bi-1,2,4-triazole has been proposed as a strategy for designing polycyclic energetic materials with improved density and decomposition temperature. bohrium.com This broadening scope highlights the growing recognition of this compound's potential beyond its established role in drug discovery.

Q & A

Basic Research Questions

Q. How can azetidine derivatives be synthesized and characterized with minimal experimental variability?

  • Methodological Guidance :

  • Synthesis : Use catalytic asymmetric desymmetrization (e.g., chiral phosphoric acid catalysis) for enantioselective synthesis of this compound derivatives. Ensure inert atmospheric conditions (argon/nitrogen) to prevent ring-opening reactions due to this compound’s sensitivity to moisture and oxygen .
  • Characterization : Employ 1H^1\text{H}/13C^13\text{C} NMR to confirm ring integrity and stereochemistry. For novel compounds, provide high-resolution mass spectrometry (HRMS) and X-ray crystallography data to validate purity and structure .
  • Data Reporting : Include reaction yields, enantiomeric excess (ee) via chiral HPLC, and comparative tables for reproducibility (Table 1).

Table 1 : Key Parameters for this compound Synthesis

ParameterOptimal Range/TechniquePurpose
Reaction Temperature-20°C to 25°CMinimize side reactions
Catalyst Loading5–10 mol% CPABalance efficiency and cost
SolventToluene or DichloromethaneSolubility and reactivity
CharacterizationNMR, HRMS, X-rayStructural validation

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats due to this compound’s flammability and corrosivity .
  • Ventilation : Conduct reactions in fume hoods with continuous airflow to prevent vapor accumulation (flash point: -30°C).
  • Emergency Measures : Pre-prepare neutralizing agents (e.g., dilute acetic acid) for spills and ensure eyewash stations/safety showers are accessible .

Advanced Research Questions

Q. How can computational methods elucidate the enantioselectivity of this compound desymmetrization reactions?

  • Methodological Guidance :

  • Density Functional Theory (DFT) : Model transition states to identify key non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between chiral catalysts and this compound substrates. Compare activation free energies (ΔG\Delta G^\ddagger) of competing pathways .
  • Software Tools : Use Gaussian or ORCA for geometry optimization and frequency calculations. Validate results against experimental ee values (e.g., System A in achieved 95% ee vs. computational prediction of 93%).
  • Data Interpretation : Highlight discrepancies between computational and experimental results, such as solvent effects not fully captured in simulations.

Q. What strategies resolve contradictions in this compound’s biological activity data across studies?

  • Methodological Guidance :

  • Meta-Analysis : Compile MIC (Minimum Inhibitory Concentration) values from independent studies (e.g., M. tuberculosis assays ) and assess variability using statistical tools (e.g., ANOVA).
  • Controlled Variables : Standardize assay conditions (pH, temperature, bacterial strain) to isolate compound efficacy from confounding factors.
  • Mechanistic Probes : Use transcriptomic profiling (RNA-seq) to confirm target engagement (e.g., mycolic acid biosynthesis inhibition ).

Q. How can this compound-based libraries be optimized for blood-brain barrier (BBB) permeability in CNS drug discovery?

  • Methodological Guidance :

  • Structural Motifs : Prioritize this compound derivatives with tertiary amines and low polar surface area (<90 Ų), mimicking neurotransmitters (e.g., serotonin analogs) .
  • In Silico Screening : Apply QSAR models to predict BBB penetration (e.g., Volsurf+ or SwissADME). Validate with in vitro PAMPA-BBB assays.
  • Case Study : The Broad Institute’s library achieved 40% BBB permeability by incorporating this compound scaffolds with logP 2–4 and molecular weight <450 Da .

Data Analysis & Reporting Standards

Q. How should researchers present conflicting spectroscopic data for this compound derivatives?

  • Methodological Guidance :

  • Transparency : Report all observed peaks (e.g., unexpected 1H^1\text{H} NMR splitting) in supplementary materials. Discuss plausible explanations (e.g., rotamers, solvent interactions).
  • Collaboration : Cross-validate data with independent labs or analytical cores (e.g., synchrotron facilities for ambiguous crystallography).
  • Ethical Reporting : Avoid selective data omission; use statements like “Further studies are required to reconcile these observations” .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.